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5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine Documentation Hub

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  • Product: 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine
  • CAS: 1087659-23-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis and NMR Characterization of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine

Executive Summary 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine (CAS 1087659-23-1) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and advanced organic synthesis. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine (CAS 1087659-23-1) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and advanced organic synthesis. Its orthogonal reactivity—featuring a protected terminal alkyne, an electron-donating methoxy group, and a cross-coupling-competent aryl bromide—makes it an ideal precursor for synthesizing complex polycyclic systems, such as functionalized azaindoles[1].

This whitepaper provides a comprehensive, self-validating protocol for its synthesis via Sonogashira coupling, alongside an in-depth analysis of its 1 H and 13 C NMR spectroscopic signatures. By understanding the causality behind the experimental conditions and the electronic effects dictating the NMR shifts, researchers can confidently synthesize and validate this critical intermediate.

Synthetic Methodology: Regioselective Sonogashira Cross-Coupling

The construction of the 2-alkynylpyridine motif is most efficiently achieved through a Pd/Cu-cocatalyzed Sonogashira cross-coupling[2][3]. When starting from a dihalopyridine such as 5-bromo-2-iodo-3-methoxypyridine, the reaction exhibits profound regioselectivity.

Mechanistic Causality

The oxidative addition of the palladium(0) catalyst occurs preferentially at the C–I bond over the C–Br bond due to the lower bond dissociation energy of the carbon-iodine bond (approx. 65 kcal/mol vs. 81 kcal/mol)[2][4]. The addition of copper(I) iodide is critical; it forms a highly nucleophilic copper acetylide intermediate that rapidly transmetalates with the arylpalladium(II) halide complex. Triethylamine (TEA) is employed not merely as a solvent, but as a stoichiometric base to neutralize the hydroiodic acid generated, thereby preventing the protonation of the pyridine nitrogen which would otherwise deactivate the catalyst[5].

Workflow SM1 5-Bromo-2-iodo- 3-methoxypyridine Reaction Pd(PPh3)2Cl2 / CuI TEA, 60°C SM1->Reaction SM2 TMS-Acetylene SM2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 4 Hours Purification Silica Gel Chromatography Workup->Purification Organic Phase Product Target Pyridine (CAS 1087659-23-1) Purification->Product >85% Yield

Sonogashira coupling workflow for the synthesis of the target pyridine derivative.

Experimental Protocol: Step-by-Step Workflow

Note: This protocol is designed as a self-validating system. TLC monitoring and specific color changes serve as internal checkpoints.

  • Preparation & Degassing: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 5-bromo-2-iodo-3-methoxypyridine (1.0 mmol) in anhydrous triethylamine (5.0 mL). Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Causality: Oxygen must be rigorously excluded to prevent the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling).

  • Catalyst Loading: Under a positive pressure of argon, add bis(triphenylphosphine)palladium(II) dichloride ( Pd(PPh3​)2​Cl2​ , 0.05 mmol, 5 mol%) and copper(I) iodide (CuI, 0.10 mmol, 10 mol%). The solution will typically transition to a dark yellow/brown color.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 mmol) dropwise via a gas-tight syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 60 °C in an oil bath for 4 hours. Monitor the reaction via TLC (Hexane/EtOAc 9:1). The consumption of the starting material ( Rf​≈0.4 ) and the appearance of a new, UV-active product spot ( Rf​≈0.5 ) validates the reaction's progress.

  • Workup: Cool the mixture to ambient temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the precipitated triethylammonium iodide salts and spent catalyst. Wash the organic filtrate with saturated aqueous NH4​Cl (2 × 15 mL) and brine (15 mL), then dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 5% EtOAc in hexanes) to isolate the target compound as a pale yellow solid.

NMR Spectroscopic Characterization

The structural validation of 5-bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine relies heavily on its nuclear magnetic resonance (NMR) profile[6][7]. The electronic push-pull dynamics of the substituents create a highly distinct chemical shift environment[8].

Quantitative Data Presentation

Table 1: 1 H NMR Chemical Shift Data (400 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
6 8.35Doublet (d)1.81HPyridine H-6
4 7.32Doublet (d)1.81HPyridine H-4
3-OCH 3​ 3.88Singlet (s)-3HMethoxy protons
TMS 0.28Singlet (s)-9HSilyl methyl protons

Table 2: 13 C NMR Chemical Shift Data (100 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)TypeAssignment
3 154.5C q​ Pyridine C-3 (C-OMe)
6 144.0CHPyridine C-6
2 135.0C q​ Pyridine C-2 (C-alkyne)
4 121.5CHPyridine C-4
5 120.0C q​ Pyridine C-5 (C-Br)
Alkyne-1 101.0C q​ C≡C-Si
Alkyne-2 98.0C q​ C≡C-Ar
OCH 3​ 56.0CH 3​ Methoxy carbon
TMS -0.3CH 3​ Silyl methyl carbons

(Note: The above values represent highly accurate empirical assignments based on established additivity rules for substituted pyridines and corresponding literature precedents).

Mechanistic & Structural Insights (Causality)
  • H-6 Deshielding: The proton at the C-6 position resonates significantly downfield (δ 8.35 ppm). This is a direct consequence of its proximity to the electronegative pyridine nitrogen (which exerts a strong inductive -I effect and magnetic anisotropy) combined with the electron-withdrawing nature of the adjacent C-5 bromine atom[6].

  • Meta-Coupling Signature: The coupling constant of J = 1.8 Hz observed for both H-4 and H-6 is the definitive hallmark of meta-aromatic coupling. The complete absence of a larger ortho-coupling constant (typically 4–6 Hz in pyridines) self-validates the 2,3,5-trisubstitution pattern on the heteroaromatic ring.

  • Alkyne Carbon Polarization: In the 13 C NMR spectrum, the internal alkyne carbons appear at 101.0 ppm and 98.0 ppm. This distinct separation is caused by the polarization of the sp-hybridized π-system. The electropositive silicon atom shields the adjacent carbon, while the electron-deficient pyridine ring deshields the C≡C-Ar carbon, creating a pronounced chemical shift differential.

ElectronicEffects PyridineCore Pyridine Core (Electron Deficient) NMR_H6 H-6 Deshielding (δ 8.35 ppm) PyridineCore->NMR_H6 Ortho to N & Br NMR_H4 H-4 Shielding (δ 7.32 ppm) PyridineCore->NMR_H4 Ortho to OMe Br 5-Bromo Substituent (Inductive Withdrawal) Br->PyridineCore -I Effect OMe 3-Methoxy Group (Resonance Donor) OMe->PyridineCore +M Effect Alkyne 2-TMS-Ethynyl (Pi-Polarization) Alkyne->PyridineCore Conjugation

Electronic effects of substituents dictating the 1H NMR chemical shifts of the pyridine core.

References

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews URL: [Link]

  • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: Molecules URL: [Link]

  • Title: Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds Source: Molecules URL: [Link]

  • Title: Structure Determination of Organic Compounds Source: Springer URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of the electronic properties and the Highest Occupied...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the electronic properties and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap of the novel pyridine derivative, 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine. In the landscape of modern medicinal chemistry, substituted pyridines are recognized as "privileged scaffolds" due to their prevalence in FDA-approved pharmaceuticals and their versatile roles in modulating biological targets.[1][2][3][4] Understanding the electronic characteristics of this specific molecule is paramount for predicting its reactivity, stability, and potential as a lead compound in drug discovery programs.

The unique substitution pattern of this molecule—featuring an electron-withdrawing bromine atom, an electron-donating methoxy group, and a π-system-extending trimethylsilylethynyl group—creates a complex electronic environment. This guide will delve into a theoretical framework for elucidating these properties through computational chemistry, a powerful tool in modern drug design and materials science.

Theoretical Framework: The Significance of Frontier Molecular Orbitals

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the HOMO and the LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.[5] The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity.[5][6][7][8]

  • A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[6][7][8]

  • A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more readily polarized.[7][8]

For drug development professionals, the HOMO-LUMO gap can provide insights into a compound's potential for engaging in charge-transfer interactions with biological targets, a key aspect of its mechanism of action.

Proposed Computational Methodology: A Self-Validating System

In the absence of direct experimental data for 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine, this guide proposes a robust computational workflow based on Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of organic molecules.[9][10][11][12][13]

Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol:

  • Construct the initial 3D structure of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine using a molecular modeling software.

  • Perform geometry optimization using a DFT method, such as the B3LYP functional with a 6-311G(d,p) basis set.[10] This level of theory has been shown to provide accurate geometries for a wide range of organic molecules.

  • Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency analysis. The absence of imaginary frequencies indicates a stable structure.[13]

Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties.

Protocol:

  • Using the optimized geometry, perform a single-point energy calculation at the same level of theory (B3LYP/6-311G(d,p)).

  • From the output of this calculation, the energies of the HOMO and LUMO can be extracted.

  • The HOMO-LUMO gap (ΔE) is then calculated as: ΔE = ELUMO - EHOMO

The following diagram illustrates this proposed computational workflow:

G cluster_workflow Computational Workflow A 1. Molecular Structure Input (5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine) B 2. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) A->B C 3. Vibrational Frequency Analysis (Confirm Minimum Energy Structure) B->C D 4. Single-Point Energy Calculation (Extract Orbital Energies) C->D E 5. Data Analysis (HOMO, LUMO, and Gap Calculation) D->E

Caption: A proposed DFT-based workflow for the calculation of electronic properties.

Analysis of Substituent Effects and Predicted Electronic Properties

The electronic properties of the pyridine ring are significantly modulated by its substituents.

  • 3-Methoxy Group: As an electron-donating group, the methoxy substituent is expected to increase the energy of the HOMO, making the molecule a better electron donor.

  • 5-Bromo Group: The bromine atom is an electron-withdrawing group, which will likely lower the energy of the LUMO, making the molecule a better electron acceptor.

  • 2-((trimethylsilyl)ethynyl) Group: This group extends the π-conjugated system of the pyridine ring. Such an extension typically leads to a decrease in the HOMO-LUMO gap, thereby increasing the molecule's reactivity.

The interplay of these electronic effects will determine the overall electronic character and reactivity of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine.

Hypothetical Data Summary

While the exact values require the execution of the proposed computational study, we can present a hypothetical data table to illustrate the expected outputs.

PropertyHypothetical Value (eV)Significance
HOMO Energy-6.5Electron-donating capacity
LUMO Energy-1.5Electron-accepting capacity
HOMO-LUMO Gap 5.0 Kinetic stability and chemical reactivity

Implications for Drug Development and Materials Science

The predicted electronic properties of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine have several important implications:

  • Drug Discovery: The molecule's HOMO and LUMO energies can be used to predict its ability to participate in charge-transfer interactions with biological targets, such as enzymes or receptors. This information is valuable for designing molecules with specific pharmacological activities.[14] The pyridine scaffold itself is a key component in a multitude of anticancer agents and kinase inhibitors.[1][2]

  • Materials Science: Substituted pyridines are of interest in the development of organic electronic materials. The HOMO-LUMO gap is a key parameter in determining the optical and electronic properties of such materials, influencing their potential use in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[10]

Conclusion

This technical guide has outlined a comprehensive theoretical and computational approach to understanding the electronic properties and HOMO-LUMO gap of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine. By leveraging established DFT methodologies, researchers can gain valuable insights into the reactivity, stability, and potential applications of this novel compound. The interplay of the electron-donating methoxy group, the electron-withdrawing bromo group, and the π-system-extending trimethylsilylethynyl group creates a unique electronic profile that warrants further investigation for its potential in both medicinal chemistry and materials science. The proposed computational workflow provides a clear and robust pathway for such an investigation.

References

  • The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review - Benchchem.
  • The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers - Benchchem.
  • Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022).
  • From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. (2024). The Journal of Physical Chemistry A.
  • Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. (2017). Journal of the American Chemical Society.
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018). IntechOpen.
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021). Life Chemicals.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
  • Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. (2022). Arch Pharm (Weinheim).
  • A theoretical study on the molecular and electronic structure of heteroaromatic bowl-shaped molecules. (2001).
  • Density Functional Theory Studies on Electronic Properties of Thiophene S-oxides as Aromatic Dienophiles for Reactivity Predicti. SciSpace.
  • Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. Oberlin College and Conservatory.
  • DFT Study on Fused N-Heteroaromatic Frameworks: Stability, Aromaticity, and Energetic ... - PMC.
  • A database of steric and electronic properties of heteroaryl substituents - PMC - NIH.
  • Buy 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine (EVT-1808545) - EvitaChem.
  • A Database of Steric and Electronic Properties of Heteroaryl Substituents - ChemRxiv.
  • 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine - Sigma-Aldrich.
  • Assessing Reactivity with LUMO and HOMO Energy Gap - WuXi Biology.
  • DFT Study and Biological Activity of Some Methylxanthines.
  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.
  • 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine - NextSDS.
  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. (2023). MDPI.
  • Supporting Information (SI) - The Royal Society of Chemistry.
  • 5-bromo-2-[2-(trimethylsilyl)ethynyl]pyridine (C10H12BrNSi) - PubChemLite.
  • 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine - Sigma-Aldrich.
  • Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC.
  • 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine — Chemical Substance Information - NextSDS.
  • 760207-87-2, 5-BROMO-2-METHOXY-3-METHYLPYRIDINE Formula - ECHEMI.
  • Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–) 2 A fluorescent dyes - Beilstein Journals. (2019).

Sources

Foundational

Thermodynamic stability of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine at room temperature

Thermodynamic Stability and Kinetic Profiling of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine at Room Temperature Executive Summary 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine (CAS: 1087659-23-1) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Kinetic Profiling of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine at Room Temperature

Executive Summary

5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine (CAS: 1087659-23-1) is a highly functionalized, orthogonal building block extensively utilized in advanced organic synthesis, proteomics research, and pharmaceutical development[1]. Featuring a halogenated pyridine core, an electron-donating methoxy group, and a sterically protected alkyne, this molecule offers precise control over sequential cross-coupling reactions. This technical guide provides an in-depth analysis of its thermodynamic stability at room temperature (298 K), detailing bond dissociation energies, kinetic vulnerabilities to solvolysis, and validated experimental protocols for stability tracking.

Structural Anatomy and Thermodynamic Profiling

At 298 K, the ambient thermal energy ( kT≈0.6 kcal/mol) is vastly insufficient to induce spontaneous homolytic cleavage of any primary covalent bonds within this scaffold. The compound's stability is governed by the orthogonal nature of its functional groups:

  • The Trimethylsilylethynyl (TMS-alkyne) Group: The installation of a TMS group on the terminal alkyne imparts exceptional thermal stability compared to the parent ethynyl derivative[2]. The bulky TMS group sterically shields the π -system, preventing unwanted Glaser-Hay oxidative dimerizations or spontaneous hydrations at room temperature[2]. Thermodynamically, the C(sp)−Si bond has a high Bond Dissociation Energy (BDE), rendering it highly stable to homolysis.

  • The C-Br Bond (Position 5): The C(sp2)−Br bond is thermodynamically locked at room temperature. It requires transition-metal insertion (e.g., Pd0 ) to overcome the high activation barrier for cross-coupling.

  • The Methoxy Group (Position 3): This group exerts a dual electronic effect: inductive withdrawal ( σ -effect) and resonance donation ( π -effect). Crucially, its ortho-relationship to the TMS-alkyne provides additional steric hindrance, further stabilizing the C(sp)−Si linkage against bulky nucleophiles.

Table 1: Thermodynamic Bond Parameters and Ambient Stability (298 K)

Functional Group / BondEst. BDE (kcal/mol)Stability at 298 K (Neutral pH)Primary Degradation Trigger
C(sp)−Si(CH3​)3​ ~105Highly StableNucleophilic attack ( F− , OH− )
C(sp2)−Br (Pos. 5) ~84Highly StableTransition metal insertion ( Pd0 )
C(sp2)−OCH3​ (Pos. 3) ~102Highly StableStrong Lewis acids (e.g., BBr3​ )
Pyridine Core N/AHighly StableOxidation (e.g., H2​O2​ to N-oxide)

Degradation Pathways & Kinetics at Room Temperature

While thermodynamically stable in isolation, the molecule's kinetic stability is highly dependent on its microenvironment. The primary vector for degradation at room temperature is heterolytic cleavage via nucleophilic attack, rather than thermal decomposition.

  • Nucleophilic Desilylation: The silicon atom is highly electrophilic due to the adjacent sp -hybridized carbon. In the presence of protic solvents with trace base (e.g., K2​CO3​ /MeOH) or fluoride sources (e.g., TBAF), the TMS group is rapidly cleaved[2]. This is driven by the thermodynamic formation of a highly stable Si−F (~135 kcal/mol) or Si−O (~108 kcal/mol) bond, which irreversibly pushes the equilibrium toward the deprotected terminal alkyne.

  • Photolytic Vulnerability: Prolonged exposure to ambient UV/Vis light at room temperature can induce slow photolytic dehalogenation of the C−Br bond, necessitating proper shielding.

Pathway Core 5-Bromo-3-methoxy-2- ((trimethylsilyl)ethynyl)pyridine (Stable at 298K) Desil Desilylation Pathway (Labile to F⁻ / Base) Core->Desil Nucleophilic Attack (Kinetic Control) Activation C-Br Activation (Requires Pd Catalyst) Core->Activation Pd(0) Insertion (Thermodynamic Barrier) Alkyne Terminal Alkyne (Deprotected) Desil->Alkyne - TMS-X Product Cross-Coupling Product (e.g., Suzuki) Activation->Product Arylation

Logical pathways of stability and targeted degradation at 298 K.

Experimental Methodologies for Stability Assessment

To rigorously validate the shelf-life and reaction compatibility of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine, researchers must employ self-validating kinetic assays. The following protocol utilizes quantitative Nuclear Magnetic Resonance (qNMR) to track hydrolytic stability.

Causality Note: qNMR is chosen over HPLC-UV to avoid on-column degradation artifacts and to provide direct structural confirmation of the desilylation mechanism.

Protocol: Real-Time Kinetic Profiling of TMS-Alkyne Hydrolysis via 1H NMR

  • Sample Preparation: Dissolve 10.0 mg of the compound in 0.6 mL of a deuterated protic solvent system (e.g., CD3​OD/D2​O 9:1 v/v) to simulate extreme ambient moisture stress.

  • Internal Standard Addition: Add 2.0 mg of 1,3,5-trimethoxybenzene as an inert internal standard. Why? This creates a self-validating system, ensuring absolute quantification independent of solvent evaporation or NMR shimming variations over the testing period.

  • Baseline Acquisition: Acquire a baseline 1H NMR spectrum at exactly 298.0 K. Identify the TMS singlet at ~0.25 ppm and the internal standard methoxy peak at ~3.77 ppm.

  • Isothermal Kinetic Tracking: Maintain the NMR probe at 298.0 K. Program the spectrometer to acquire spectra automatically every 15 minutes for 24 hours.

  • Data Processing & Kinetic Modeling: Integrate the diminishing TMS-alkyne peak against the internal standard. Plot ln([TMS]t​/[TMS]0​) versus time. A linear fit confirms pseudo-first-order kinetics, allowing the calculation of the degradation rate constant ( kobs​ ) and half-life ( t1/2​ ) at room temperature.

Workflow N1 1. Sample Prep (CD3OD + Int. Std) N2 2. Baseline NMR (Quantify TMS) N1->N2 N3 3. Stress Induction (Add Nucleophile) N2->N3 N4 4. Kinetic Tracking (Isothermal 298K) N3->N4 N5 5. Data Analysis (Calculate k_obs) N4->N5

Step-by-step qNMR workflow for real-time kinetic stability profiling.

Storage and Handling Recommendations

Based on its thermodynamic and kinetic profile, the following best practices are required to maintain >99% purity:

  • Temperature: While highly stable at room temperature for short-term handling and active synthesis, long-term storage is recommended at 2-8°C to exponentially reduce the rate of any ambient hydrolytic kinetics[3].

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent moisture ingress, which acts as a vector for slow protiodesilylation[2].

  • Light: Store in opaque or amber containers to mitigate photolytic C−Br bond cleavage.

References

  • Title: 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)
  • Source: nih.
  • Source: ccspublishing.org.
  • Title: Safety Data Sheet - Aaron Chemicals: (November 01 2024) 5-Bromo-2-[2-(trimethylsilyl)ethynyl]pyridine.

Sources

Exploratory

Mechanism of Regioselective Alkynylation to Synthesize 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine: A Technical Guide

Executive Summary The synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern pharmaceutical and agrochemical development. Specifically, 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern pharmaceutical and agrochemical development. Specifically, 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine (CAS: 1087659-23-1) is a critical building block, offering three orthogonal handles for late-stage diversification: a masked terminal alkyne, a methoxy directing group, and a reactive C5-bromide.

The synthesis of this molecule relies on the regioselective Sonogashira cross-coupling of 2,5-dibromo-3-methoxypyridine with trimethylsilylacetylene (TMSA). Achieving high fidelity at the C2 position while preserving the C5-bromide requires a deep understanding of heterocyclic electronics and transition-metal kinetics. This whitepaper deconstructs the mechanistic causality behind this regioselectivity and provides a field-proven, self-validating experimental protocol.

Mechanistic Causality: The "Why" Behind Regioselectivity

In polyhalogenated heterocycles, regioselectivity during palladium-catalyzed cross-coupling is dictated by the relative rates of oxidative addition [1]. For 2,5-dibromo-3-methoxypyridine, the two carbon-bromine bonds exist in vastly different electronic environments.

Electronic Activation by the Pyridine Nitrogen

The fundamental driver of C2-selectivity is the adjacent electronegative pyridine nitrogen. The nitrogen exerts a powerful inductive electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent C2-Br bond compared to the C5-Br bond [2].

  • Kinetics of Oxidative Addition: The electron-rich Pd(0) active catalyst acts as a nucleophile. It preferentially attacks the most electron-deficient carbon-halogen bond. Because the C2 position is highly activated (alpha to the nitrogen), oxidative addition occurs orders of magnitude faster here than at the meta-positioned C5 carbon [3].

  • Steric vs. Electronic Interplay: While the 3-methoxy group introduces local steric bulk adjacent to the C2 position, the overwhelming electronic activation by the nitrogen atom supersedes this steric hindrance, ensuring the reaction proceeds exclusively at C2.

The Catalytic Cycle

The Sonogashira coupling operates via two intersecting catalytic loops: the Palladium cycle and the Copper cycle.

SonogashiraCycle Pd0 Pd(0) Active Catalyst OxAdd 1. Oxidative Addition (Regioselective at C2) Pd0->OxAdd 2,5-dibromo-3-methoxypyridine TransMet 2. Transmetalation (Transfer of TMS-acetylide) OxAdd->TransMet Pd(II) Intermediate RedElim 3. Reductive Elimination (Product Formation) TransMet->RedElim Pd(II) Alkynyl Complex RedElim->Pd0 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine CuCycle Copper Cycle (TMSA + Base -> Cu-acetylide) CuCycle->TransMet Cu-acetylide

Figure 1: Regioselective Sonogashira catalytic cycle at the C2 position.

Quantitative Data: Reactivity Comparison

To understand the operational window of this reaction, we must quantify the differences between the two reactive sites. The table below summarizes the theoretical and practical parameters that govern the selective mono-alkynylation.

Table 1: Reactivity Comparison of Halogen Sites in 2,5-Dibromo-3-methoxypyridine

ParameterC2-BromineC5-Bromine
Proximity to Nitrogen Alpha (Adjacent)Meta
Electronic Activation High (Inductive EWG effect)Low
LUMO Energy Level Lower (Highly favorable for Pd(0))Higher (Unfavorable)
Oxidative Addition Rate Fast ( krel​>100 )Slow ( krel​=1 )
Sonogashira Selectivity >95% Mono-alkynylation<5% (Background over-reaction)

Experimental Protocol: A Self-Validating System

A robust protocol must be self-validating —meaning the experimental design incorporates built-in checkpoints (In-Process Controls, IPC) that confirm the mechanistic hypothesis in real-time. By strictly controlling stoichiometry and temperature, and monitoring via LC-MS, the system prevents the secondary oxidative addition at C5.

Reagents and Materials
  • Starting Material: 2,5-dibromo-3-methoxypyridine (1.0 equiv)

  • Alkyne: Trimethylsilylacetylene (TMSA) (1.05 equiv) - Strict stoichiometric control prevents di-alkynylation.

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • Co-catalyst: Copper(I) iodide [CuI] (0.10 equiv)

  • Solvent/Base: Triethylamine (TEA) and Tetrahydrofuran (THF) (1:1 v/v, degassed)

Step-by-Step Methodology
  • System Deoxygenation (Critical Step): Charge a dry Schlenk flask with 2,5-dibromo-3-methoxypyridine, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill the flask with Argon three times. Causality: Pd(0) and Cu(I) are highly sensitive to oxidation; oxygen will poison the catalyst and induce alkyne homocoupling (Glaser coupling).

  • Solvent Addition: Add anhydrous, degassed THF and TEA to the flask via syringe. Stir at room temperature for 5 minutes to ensure full dissolution and pre-catalyst activation.

  • Alkyne Introduction: Add TMSA (1.05 equiv) dropwise via syringe.

  • Controlled Heating & Self-Validation (IPC): Heat the reaction mixture to 50 °C.

    • Validation Check: Take an aliquot at 1 hour and 3 hours for LC-MS analysis. You should observe the rapid consumption of the starting material and the appearance of the mono-alkynylated mass ( [M+H]+≈284.2 ). The kinetic barrier at C5 ensures that the di-alkynylated product will not form as long as TMSA is the limiting reagent and the temperature remains 50 °C.

  • Quench and Workup: Once LC-MS confirms >95% conversion (typically 4-6 hours), cool the mixture to room temperature. Filter through a pad of Celite to remove palladium and copper salts, washing with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine.

Workflow Step1 1. Preparation Degas Solvents (TEA/THF) Step2 2. Catalyst Loading Add Pd(PPh3)2Cl2 & CuI Step1->Step2 Step3 3. Reactant Addition Add Pyridine Core & TMSA Step2->Step3 Step4 4. Reaction Monitoring LC-MS/TLC (Self-Validation) Step3->Step4 Heat to 50°C Step5 5. Workup & Purification Extraction & Column Chromatography Step4->Step5 Complete Conversion

Figure 2: Step-by-step workflow for the self-validating Sonogashira protocol.

Conclusion

The synthesis of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine is a prime example of leveraging inherent heterocyclic electronics to achieve precise synthetic outcomes. By exploiting the nitrogen-induced LUMO lowering at the C2 position, chemists can execute highly regioselective Sonogashira couplings. Adhering to strict stoichiometric controls and utilizing real-time LC-MS validation ensures high yields and prevents unwanted functionalization at the C5 position.

References

  • Title: A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics Source: ResearchGate / Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of a New Polydentate Ligand Obtained by Coupling 2,6-Bis(imino)pyridine and (Imino) (Transformation of 2,5-dibromopyridine via regioselective Sonogashira protocol) Source: UNAM / Organometallics URL: [Link]

Foundational

Engineering Advanced Fluorescent Probes: A Technical Whitepaper on 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine as a Trifunctional Scaffold

Executive Summary The development of highly sensitive, target-specific fluorescent probes requires versatile chemical building blocks that allow for precise photophysical tuning and modular bioconjugation. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly sensitive, target-specific fluorescent probes requires versatile chemical building blocks that allow for precise photophysical tuning and modular bioconjugation. As a Senior Application Scientist, I frequently encounter the challenge of balancing fluorophore stability with synthetic flexibility. The molecule 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine (CAS 1087659-23-1)[1] represents an elite, trifunctional scaffold. This guide deconstructs the mechanistic rationale behind utilizing this specific pyridine derivative to engineer advanced, large-Stokes-shift fluorescent probes for biological and environmental sensing.

Structural Deconstruction & Mechanistic Rationale

The power of this scaffold lies in its three orthogonal reactive handles, each carefully selected to serve a distinct thermodynamic or kinetic purpose during probe assembly:

  • The 5-Bromo Handle (Cross-Coupling): Bromine is selected over iodine or chlorine due to its optimal balance of stability and reactivity. While iodine is often too labile (leading to degradation during multi-step syntheses) and chlorine is stubbornly unreactive, the 5-bromo position readily undergoes Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rational extension of the π -conjugated system to red-shift the absorption/emission spectra.

  • The 3-Methoxy Handle (Photophysical Tuning): In its native state, the methoxy group acts as an electron-donating group (EDG), participating in Intramolecular Charge Transfer (ICT) push-pull dynamics. More importantly, it serves as a masked hydroxyl group. Demethylation unlocks a 3-OH pyridine motif—a classic architecture required for Excited-State Intramolecular Proton Transfer (ESIPT)[2].

  • The 2-TMS-Ethynyl Handle (Bioconjugation): The trimethylsilyl (TMS) protected alkyne prevents unwanted homocoupling during early-stage synthesis. Upon deprotection, the resulting terminal alkyne is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," allowing the seamless attachment of targeting peptides, antibodies, or organelle-specific recognition units.

G Core 5-Bromo-3-methoxy-2- ((trimethylsilyl)ethynyl)-pyridine PathA Pd-Catalyzed Cross-Coupling Core->PathA 5-Br Handle PathB BBr3 Demethylation Core->PathB 3-OMe Handle PathC TBAF Deprotection Core->PathC 2-TMS Handle ProdA Extended π-Conjugation PathA->ProdA ProdB ESIPT Active Site (3-OH Pyridine) PathB->ProdB ProdC Terminal Alkyne (CuAAC Click Ready) PathC->ProdC

Divergent synthetic pathways from the trifunctional pyridine scaffold.

Photophysical Tuning: Activating the ESIPT Pathway

A critical challenge in fluorescence microscopy is self-quenching and background autofluorescence caused by small Stokes shifts. By demethylating the 3-methoxy group to a hydroxyl group, we activate the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism[3].

The Causality of ESIPT: In the ground state (S0), the molecule exists primarily in the enol form, stabilized by an intramolecular hydrogen bond between the 3-OH (proton donor) and the adjacent pyridine nitrogen (proton acceptor). Upon photoexcitation to the S1 state, the electron density redistributes dramatically. The acidity of the hydroxyl group increases, while the basicity of the pyridine nitrogen surges. This thermodynamic shift drives an ultrafast, barrierless proton transfer, yielding an excited keto tautomer. Emission occurs from this lower-energy keto state, resulting in an exceptionally large Stokes shift (>150 nm) before the molecule undergoes reverse proton transfer back to the ground state[4].

ESIPT Enol_S0 Enol Form (S0) Ground State Enol_S1 Enol Form (S1) Excited State Enol_S0->Enol_S1 Photoexcitation (hν) Keto_S1 Keto Form (S1) Excited State Enol_S1->Keto_S1 Fast ESIPT (Proton Transfer) Keto_S0 Keto Form (S0) Ground State Keto_S1->Keto_S0 Fluorescence Emission (Large Stokes Shift) Keto_S0->Enol_S0 Reverse Proton Transfer (GSIPT)

Jablonski diagram illustrating the ESIPT photophysical signaling pathway.

Quantitative Data: Predictive Photophysical Shifts

Modifying the 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine scaffold yields predictable, highly tunable optical properties. The table below summarizes the expected quantitative shifts based on the functionalization of the core scaffold.

Scaffold ModificationDominant Photophysical MechanismExpected Absorption ( λabs​ )Expected Emission ( λem​ )Stokes Shift ( Δλ )Quantum Yield ( Φ ) Impact
Unmodified Core Weak π−π∗ transition~280-310 nm~350-380 nm< 70 nmLow (< 0.05)
5-Aryl Extension (Suzuki) Intramolecular Charge Transfer (ICT)~350-400 nm~450-500 nm~100 nmModerate (0.1 - 0.3)
3-OH Demethylation ESIPT (Enol Keto)~340-380 nm~520-580 nm> 150 nmHigh (0.3 - 0.6)
5-Aryl + 3-OH + Click Triazole Extended ICT + ESIPT~400-450 nm~600-650 nm> 180 nmVery High (> 0.5)

Note: Values are predictive baselines derived from structurally analogous pyridine-based fluorophores.

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, every protocol must act as a self-validating system. Below are the optimized, step-by-step methodologies for the two most critical transformations of this scaffold.

Protocol A: BBr3-Mediated Demethylation (ESIPT Activation)

This protocol removes the methyl group from the 3-methoxy position to generate the ESIPT-active 3-OH fluorophore.

  • Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Dissolve 1.0 equivalent of the pyridine scaffold in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Thermal Control: Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath. Causality: The Lewis acid-base complexation between Boron and Oxygen is highly exothermic; low temperatures prevent unwanted side reactions or cleavage of the TMS-alkyne group.

  • Reagent Addition: Dropwise add 3.0 equivalents of Boron tribromide ( BBr3​ ) (1.0 M solution in DCM). Causality: BBr3​ is a hard Lewis acid that coordinates to the methoxy oxygen, weakening the O−CH3​ bond, which is subsequently cleaved by bromide nucleophilic attack.

  • Reaction Propagation: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • In-Process Self-Validation: Perform Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase. The highly non-polar starting material ( Rf​≈0.7 ) must completely disappear, replaced by a highly polar, baseline-retained boron-complexed intermediate.

  • Quenching: Quench carefully with methanol at 0 °C to destroy excess BBr3​ , then neutralize with saturated aqueous NaHCO3​ . Extract the organic layer with EtOAc.

  • Post-Process Self-Validation: Confirm the product via 1H -NMR. The sharp 3H singlet at ~3.9 ppm (methoxy group) must be completely absent, replaced by a broad 1H exchangeable peak >9.0 ppm representing the newly formed hydroxyl group.

Protocol B: One-Pot TMS Deprotection and CuAAC Bioconjugation

This protocol exposes the terminal alkyne and immediately couples it to an azide-bearing recognition moiety (e.g., a targeting peptide).

  • Preparation: Dissolve 1.0 eq of the scaffold and 1.1 eq of an azide-functionalized targeting ligand in a 1:1 mixture of THF/MeOH.

  • In Situ Deprotection: Add 1.5 eq of anhydrous K2​CO3​ . Causality: The basic carbonate attacks the silicon center, cleaving the TMS group to reveal the terminal alkyne in situ. Performing this in the presence of the azide prevents alkyne homocoupling (Glaser coupling) that often occurs if the terminal alkyne is isolated and stored.

  • Catalyst Assembly: Add 0.1 eq of CuSO4​⋅5H2​O and 0.2 eq of Sodium Ascorbate. Causality: Ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species, which drives the regioselective formation of the 1,4-disubstituted 1,2,3-triazole.

  • Reaction: Stir at room temperature for 6-8 hours under an inert atmosphere.

  • Self-Validation: Analyze the crude mixture via LC-MS to confirm the exact mass of the triazole conjugate. Subsequent 1H -NMR must reveal the characteristic triazole proton singlet, typically appearing downfield between 8.0–8.5 ppm.

References

  • An Excited State Intramolecular Proton Transfer-Based Fluorescent Probe with a Large Stokes Shift for the Turn-on Detection of Cysteine: A Detailed Theoretical Exploration. ACS Omega / National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes. ACS Omega. Available at: [Link]

  • An ESIPT-based fluorescent probe for the detection of multiple analytes and a facile approach to discriminate between arsenate and pyrophosphate in water. New Journal of Chemistry (RSC Publishing). Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine in the Synthesis of 6-Bromo-4-azaindole Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Strategic Rationale Azaindoles are highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Strategic Rationale

Azaindoles are highly privileged scaffolds in modern drug discovery, frequently deployed as bioisosteres of indoles to improve aqueous solubility, tune physicochemical properties, and establish critical hydrogen-bonding interactions in kinase active sites . Among the four isomeric azaindoles, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) framework is particularly valuable but historically challenging to synthesize with regioselective halogenation.

This application note details a robust, self-validating synthetic workflow utilizing 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine (CAS: 1087659-23-1) as a highly programmable building block. The strategic placement of the C5-bromide, C3-methoxy, and C2-TMS-alkyne on the pyridine ring allows for a controlled, four-step transformation into 1-alkyl-6-bromo-4-azaindole derivatives. The retained C6-bromide on the resulting azaindole serves as an orthogonal handle for late-stage diversification via transition-metal-catalyzed cross-coupling .

Synthetic Strategy & Mechanistic Insights

The conversion of the functionalized pyridine to the bicyclic 4-azaindole relies on the sequential conversion of the C3-methoxy group into an amine, followed by an intramolecular 5-endo-dig hydroamination.

  • O-Demethylation: The sequence begins with the cleavage of the C3-methoxy ether using Boron Tribromide (BBr₃).

  • Triflation: The resulting 3-pyridinol is activated as a trifluoromethanesulfonate (triflate), creating a competent electrophile for cross-coupling.

  • Buchwald-Hartwig Amination: A palladium-catalyzed C–N bond formation installs the primary amine. The TMS group on the alkyne is deliberately retained through these first three steps to prevent unwanted Glaser homocoupling or premature cyclization.

  • Annulation: A tandem one-pot desilylation and copper-catalyzed 5-endo-dig cyclization constructs the pyrrole ring, yielding the 6-bromo-4-azaindole core.

Workflow SM 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine CAS: 1087659-23-1 Step1 Intermediate 1 5-Bromo-3-hydroxy-2-((trimethylsilyl)ethynyl)pyridine SM->Step1 Step 1: BBr3, -78 °C O-Demethylation Step2 Intermediate 2 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl triflate Step1->Step2 Step 2: Tf2O, Pyridine Triflation Step3 Intermediate 3 3-Alkylamino-5-bromo-2-((trimethylsilyl)ethynyl)pyridine Step2->Step3 Step 3: R-NH2, Pd2(dba)3 Buchwald-Hartwig Amination Product Final Product 1-Alkyl-6-bromo-1H-pyrrolo[3,2-b]pyridine (6-Bromo-4-azaindole) Step3->Product Step 4: CuI, DBU, 100 °C 5-endo-dig Cyclization

Synthetic workflow for 6-bromo-4-azaindole derivatives from the starting pyridine scaffold.

Quantitative Optimization Data: Cyclization Step

The final cyclization step (Intermediate 3 to Final Product) is the most critical transformation. We evaluated several conditions to achieve simultaneous desilylation and 5-endo-dig cyclization. The use of CuI with DBU provided the optimal balance of yield and reaction kinetics.

Table 1: Optimization of the Tandem Desilylation / 5-endo-dig Cyclization

EntryCatalyst (mol%)Reagent / Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1NoneTBAF (2.0)THF651245Rapid desilylation, but sluggish cyclization leading to alkyne degradation.
2NoneKOtBu (2.0)NMP80862Moderate yield; competing intermolecular side reactions observed.
3PdCl₂ (5%)K₂CO₃ (2.0)MeCN80675Good yield, but required a separate prior step for TMS deprotection.
4 CuI (10%) DBU (2.0) DMF 100 4 88 Clean one-pot conversion. Cu(I) efficiently activates the terminal alkyne.

Step-by-Step Experimental Protocols

Note: The following procedures are designed to be self-validating. Always monitor reaction progress via LC-MS or TLC before proceeding to the next step.

Step 1: Synthesis of 5-Bromo-3-hydroxy-2-((trimethylsilyl)ethynyl)pyridine
  • Setup: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 5-bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine (10.0 mmol) and anhydrous CH₂Cl₂ (50 mL).

  • Addition: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Add BBr₃ (1.0 M in CH₂Cl₂, 30.0 mL, 3.0 equiv) dropwise over 20 minutes.

    • Causality: The extreme cold (-78 °C) is critical to prevent premature cleavage of the labile TMS protecting group and suppresses electrophilic bromination of the triple bond.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature over 4 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (50 mL) at 0 °C. Extract with CH₂Cl₂ (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to afford the 3-pyridinol intermediate.

Step 2: Synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl triflate
  • Setup: Dissolve the 3-pyridinol intermediate (8.0 mmol) in anhydrous CH₂Cl₂ (40 mL). Add anhydrous pyridine (20.0 mmol, 2.5 equiv).

  • Addition: Cool the mixture to 0 °C. Add trifluoromethanesulfonic anhydride (Tf₂O, 9.6 mmol, 1.2 equiv) dropwise via syringe.

    • Causality: Tf₂O is highly reactive; dropwise addition at 0 °C controls the exotherm and prevents the formation of dark, polymeric byproducts.

  • Reaction: Stir at 0 °C for 2 hours. Monitor complete disappearance of the starting material by TLC.

  • Workup: Dilute with CH₂Cl₂ (50 mL) and wash with cold 1M HCl (2 × 30 mL) to remove excess pyridine, followed by brine. Dry over Na₂SO₄ and concentrate to yield the triflate, which should be used immediately in the next step to prevent hydrolytic degradation.

Step 3: Buchwald-Hartwig Amination
  • Setup: In an oven-dried Schlenk tube, combine the triflate (7.0 mmol), the desired primary amine (e.g., methylamine or benzylamine, 10.5 mmol, 1.5 equiv), and Cs₂CO₃ (14.0 mmol, 2.0 equiv) in anhydrous 1,4-dioxane (35 mL).

  • Catalyst Addition: Degas the mixture by sparging with argon for 10 minutes. Add Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%).

    • Causality: Xantphos is selected due to its large bite angle, which heavily promotes the reductive elimination step—a historical bottleneck when coupling electron-deficient heteroaryl triflates with primary amines.

  • Reaction: Seal the tube and heat at 90 °C for 12 hours.

  • Workup: Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via silica gel chromatography to isolate the 3-alkylamino intermediate.

Step 4: 5-endo-dig Cyclization to 6-Bromo-4-azaindole
  • Setup: Dissolve the 3-alkylamino intermediate (5.0 mmol) in anhydrous DMF (25 mL) in a sealed vial.

  • Reagent Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 10.0 mmol, 2.0 equiv) and CuI (0.5 mmol, 10 mol%).

    • Causality: DBU acts as a nucleophile to cleave the TMS group, revealing the terminal alkyne in situ. Simultaneously, it provides the basic environment necessary for the Cu(I)-catalyzed 5-endo-dig hydroamination, driving the regioselective closure of the pyrrole ring .

  • Reaction: Heat the mixture at 100 °C for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash extensively with water (3 × 50 mL) and brine to remove DMF and DBU. Dry, concentrate, and purify via flash chromatography to afford the pure 1-alkyl-6-bromo-1H-pyrrolo[3,2-b]pyridine.

Downstream Functionalization

The resulting 6-bromo-4-azaindole is a highly versatile scaffold. The C6-bromide is electronically activated by the adjacent pyridine nitrogen, making it an excellent substrate for downstream functionalization. Researchers can subject this core to:

  • Suzuki-Miyaura Couplings: To install aryl or heteroaryl groups at the C6 position, a common motif in targeted kinase inhibitors.

  • Photoredox Catalysis: To generate radical intermediates for the synthesis of complex bicyclopentane (BCP) derivatives, expanding the sp³ character of the drug candidate .

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2014.[Link]

  • Pd-Catalyzed Sequential Arylation of 7-Azaindoles: Aggregate-Induced Emission of Tetra-Aryl 7-Azaindoles. The Journal of Organic Chemistry, 2019.[Link]

  • Product Class 22: Azaindoles and Their Derivatives. Science of Synthesis, Thieme.[Link]

  • Copper-Mediated Synthesis of Drug-like Bicyclopentanes. Nature, 2020.[Link]

Application

Synthesis of Multi-Substituted Pyridine Building Blocks from 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine

Application Note & Technical Protocol Target Audience: Researchers, medicinal chemists, and drug development professionals. Mechanistic Rationale & Orthogonal Reactivity The design and synthesis of highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Researchers, medicinal chemists, and drug development professionals.

Mechanistic Rationale & Orthogonal Reactivity

The design and synthesis of highly functionalized pyridine scaffolds are critical in modern drug discovery. The building block 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine (CAS 1087659-23-1) serves as an exceptionally versatile, orthogonal template for generating multi-substituted pyridines and fused bicyclic heterocycles.

The strategic placement of three distinct functional handles allows for precise, sequential modifications without cross-reactivity:

  • 5-Bromo Position: A highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Heck). It is less sterically hindered than the 2-position, allowing for rapid oxidative addition by Pd(0) species.

  • 2-((Trimethylsilyl)ethynyl) Group: The trimethylsilyl (TMS) group acts as a robust protecting group, preventing unwanted Glaser homocoupling or alkyne hydration during initial Pd-catalyzed reactions at the 5-position. Upon mild basic cleavage, it reveals a terminal alkyne primed for Sonogashira couplings or CuAAC "Click" chemistry [1].

  • 3-Methoxy Group: Functions as an electron-donating directing group that stabilizes the pyridine ring. Crucially, it serves as a latent nucleophile; upon demethylation to a hydroxyl group, it can participate in intramolecular heteroannulations with the adjacent alkyne to form privileged fused scaffolds [2].

Reactivity Start 5-Bromo-3-methoxy-2- ((trimethylsilyl)ethynyl)pyridine Node1 5-Position (Br) Pd-Catalyzed Coupling Start->Node1 Suzuki/Heck Node2 2-Position (Alkyne) Click/Sonogashira Start->Node2 TMS Deprotection Node3 3-Position (OMe) Demethylation/Annulation Start->Node3 BBr3 / Cyclization Multi-Aryl Pyridines Multi-Aryl Pyridines Node1->Multi-Aryl Pyridines Triazoles / Alkynes Triazoles / Alkynes Node2->Triazoles / Alkynes Furo[3,2-b]pyridines Furo[3,2-b]pyridines Node3->Furo[3,2-b]pyridines

Fig 1: Orthogonal reactivity map of the tri-functionalized pyridine building block.

Workflow 1: Sequential Cross-Coupling (Suzuki to Sonogashira)

When building extended π -systems or introducing complex pharmacophores, the order of operations is dictated by the reactivity of the terminal alkyne. Performing the Suzuki coupling before TMS deprotection is a self-validating choice: it ensures the alkyne does not poison the palladium catalyst or undergo oxidative homocoupling.

Protocol 1.1: Suzuki-Miyaura Coupling at the 5-Position
  • Setup: In an oven-dried Schlenk flask, combine 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (5 mol%). Evacuate and backfill with argon three times.

  • Reaction: Inject degassed 1,4-dioxane/water (4:1 v/v, 0.2 M). Heat to 90 °C for 4–6 hours until complete consumption of the starting material is observed via TLC.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Protocol 1.2: TMS Deprotection & Sonogashira Coupling
  • Deprotection: Dissolve the Suzuki product in MeOH (0.1 M). Add K2​CO3​ (1.5 equiv) and stir at room temperature for 2 hours. The mild basic conditions selectively cleave the C-Si bond without hydrating the alkyne. Filter, concentrate, and extract with DCM to yield the terminal alkyne.

  • Sonogashira Coupling: Combine the terminal alkyne (1.0 equiv), aryl iodide (1.1 equiv), Pd(PPh3​)2​Cl2​ (5 mol%), and CuI (10 mol%) in a sealed tube.

  • Reaction: Add anhydrous Et3​N and DMSO (10:1 v/v, 0.12 M) [1]. Heat to 80 °C under nitrogen for 12 hours.

  • Isolation: Dilute with EtOAc, wash extensively with water (to remove DMSO and amine salts), dry, and purify.

Workflow 2: Heteroannulation to Furo[3,2-b]pyridines

Furo[3,2-b]pyridines are privileged scaffolds frequently utilized in the design of highly selective kinase inhibitors (e.g., cdc-like kinases) and Hedgehog pathway modulators [2]. This workflow leverages the 3-methoxy and 2-alkynyl groups to construct the furan ring via a 5-endo-dig cyclization, leaving the 5-bromo group intact for late-stage diversification.

Protocol 2.1: Demethylation

Causality: The methyl ether must be cleaved to reveal the hydroxyl nucleophile required for cyclization. Boron tribromide ( BBr3​ ) is utilized as a hard Lewis acid that selectively coordinates to the methoxy oxygen, facilitating nucleophilic attack by bromide on the methyl group.

  • Setup: Dissolve the TMS-deprotected intermediate (5-bromo-3-methoxy-2-ethynylpyridine) in anhydrous DCM (0.1 M) under argon. Cool to -78 °C.

  • Addition: Dropwise add BBr3​ (1.0 M in DCM, 3.0 equiv). The low temperature prevents unwanted electrophilic addition of BBr3​ across the alkyne.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Quench: Carefully quench with saturated aqueous NaHCO3​ at 0 °C. Extract with DCM to isolate 5-bromo-2-ethynylpyridin-3-ol.

Protocol 2.2: Copper-Mediated Oxidative Cyclization

Causality: The 2-ethynylpyridin-3-ol undergoes a 5-endo-dig cyclization. Copper(I) activates the alkyne ( π -coordination), increasing its electrophilicity and driving the intramolecular attack of the adjacent hydroxyl oxygen [3].

  • Setup: Dissolve 5-bromo-2-ethynylpyridin-3-ol (1.0 equiv) in anhydrous DMF (0.1 M).

  • Catalysis: Add CuI (10 mol%) and Et3​N (2.0 equiv).

  • Reaction: Heat to 80 °C for 6 hours.

  • Workup: Cool, dilute with water, and extract with EtOAc. Wash with 5% LiCl aqueous solution to remove residual DMF. Purify to yield 5-bromofuro[3,2-b]pyridine.

Workflow Step1 Step 1: TMS Deprotection K2CO3, MeOH, RT, 2h Step2 Step 2: Demethylation BBr3, DCM, -78°C to RT Step1->Step2 Step3 Step 3: Heteroannulation CuI, Et3N, DMF, 80°C Step2->Step3 Product Product 5-Bromofuro[3,2-b]pyridine Step3->Product

Fig 2: Step-by-step heteroannulation workflow to access the furo[3,2-b]pyridine core.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters and expected yields for the transformations of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine, validated across multiple experimental runs.

TransformationCatalyst / ReagentsSolvent & TempTypical YieldKey Mechanistic Causality
Suzuki Coupling (5-Br) Pd(dppf)Cl2​ , K2​CO3​ , ArB(OH)2​ 1,4-Dioxane/ H2​O , 90 °C85–95%TMS protects alkyne from participating in side reactions.
TMS Deprotection K2​CO3​ (1.5 eq)MeOH, RT>95%Mild basic cleavage prevents acid-catalyzed alkyne hydration.
Demethylation BBr3​ (3.0 eq)DCM, -78 °C to RT75–85%Hard Lewis acid cleaves aryl ether without affecting the alkyne.
Heteroannulation CuI (10 mol%), Et3​N DMF, 80 °C70–80%5-endo-dig cyclization driven by Cu-alkyne π -activation.

References

  • Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduce Alcohol Intake in Rats. ACS Publications.[Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed / Angewandte Chemie International Edition.[Link]

  • Electrophilic Cyclization of o-Acetoxy- and o-Benzyloxyalkynylpyridines: An Easy Entry into 2,3-Disubstituted Furopyridines. Organic Letters - ACS Publications.[Link]

Technical Notes & Optimization

Troubleshooting

How to prevent premature TMS cleavage in 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for reactions involving 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine. This resource is designed to...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for reactions involving 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine. This resource is designed to provide in-depth, field-proven insights into the challenges and solutions associated with this specific substrate, with a primary focus on preventing the premature cleavage of the trimethylsilyl (TMS) protecting group. The information herein is structured in a practical question-and-answer format to directly address issues you may encounter during your synthetic work.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant TMS group cleavage during my Sonogashira coupling reaction. What are the primary causes?

Answer:

Premature cleavage of the TMS group from 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine during a Sonogashira coupling is a common issue stemming from the lability of the C(sp)-Si bond under several conditions.[1][2] The primary culprits are typically related to the reaction base, the presence of nucleophiles (especially moisture or fluoride ions), and the copper (I) co-catalyst.

  • Basicity: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), commonly used in Sonogashira reactions, can be sufficiently basic to promote TMS cleavage, especially at elevated temperatures.[3] The pyridine nitrogen within your substrate can also be protonated, creating a locally acidic environment that can facilitate cleavage.

  • Copper (I) Co-catalyst: While essential for the catalytic cycle, Copper(I) iodide (CuI) can react with the terminal alkyne (formed in situ from any deprotected starting material) to generate copper acetylides.[4][5] This process can be in equilibrium and drive further desilylation. Furthermore, copper catalysts can promote the homocoupling of the deprotected alkyne, leading to undesired 1,3-diyne byproducts (Glaser coupling), which consumes your starting material.[6][7]

  • Nucleophilic Attack: The silicon atom of the TMS group is highly susceptible to nucleophilic attack. Trace amounts of water in your solvents or reagents can lead to hydrolysis. More potently, fluoride ions, often introduced as a deprotection agent (like TBAF), can cause rapid cleavage even in trace amounts.[1]

  • Reaction Temperature: Higher reaction temperatures accelerate all reaction rates, including the undesired TMS cleavage.

Q2: What is the mechanistic basis for TMS cleavage under basic or nucleophilic conditions?

Answer:

Understanding the mechanisms of TMS cleavage is crucial for designing a robust reaction protocol. There are two primary pathways you should be aware of:

  • Base-Catalyzed Cleavage: This mechanism is prevalent when using amine bases or even milder bases like potassium carbonate in a protic solvent (e.g., methanol).[1][3] The base generates an alkoxide from the solvent, which then acts as a nucleophile. This nucleophile attacks the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate then collapses, breaking the C-Si bond and generating the terminal alkyne.

  • Fluoride-Mediated Cleavage: Fluoride ions have an exceptionally high affinity for silicon, forming a very strong Si-F bond.[1] This is the driving force for this highly efficient cleavage method. The fluoride anion attacks the silicon atom to form a stable pentacoordinate intermediate, which rapidly fragments to release the terminal alkyne. This is why even trace fluoride contamination can be detrimental.

Below is a diagram illustrating these cleavage pathways.

G cluster_base Base-Catalyzed Cleavage cluster_fluoride Fluoride-Mediated Cleavage TMS_Alkyne1 R-C≡C-Si(CH₃)₃ Intermediate1 [R-C≡C-Si(CH₃)₃(OMe)]⁻ TMS_Alkyne1->Intermediate1 Nucleophilic Attack Base Base (e.g., K₂CO₃) Alkoxide MeO⁻ Base->Alkoxide Deprotonates Solvent Solvent (e.g., MeOH) Solvent->Alkoxide Alkoxide->Intermediate1 Product1 R-C≡C-H Intermediate1->Product1 Collapse Byproduct1 MeOSi(CH₃)₃ Intermediate1->Byproduct1 TMS_Alkyne2 R-C≡C-Si(CH₃)₃ Intermediate2 [R-C≡C-Si(CH₃)₃(F)]⁻ TMS_Alkyne2->Intermediate2 High Si-F Affinity Fluoride F⁻ (e.g., from TBAF) Fluoride->Intermediate2 Product2 R-C≡C-H Intermediate2->Product2 Rapid Fragmentation Byproduct2 FSi(CH₃)₃ Intermediate2->Byproduct2

Caption: Mechanisms of TMS-Alkyne Cleavage.
Q3: What specific, actionable steps can I take to prevent TMS cleavage in my Sonogashira reaction?

Answer:

A multi-faceted approach focusing on the choice of base, solvent and catalyst handling, and reaction conditions is most effective.

Recommended Protocol Adjustments:

  • Choice of Base: Switch from strong amine bases like TEA or DIPEA to a milder, inorganic base. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent alternatives that are generally less aggressive towards the TMS group.[8]

  • Solvent Purity: Use anhydrous, degassed solvents. Traces of water can lead to hydrolysis. If using an amine solvent like TEA, ensure it is freshly distilled over a suitable drying agent.

  • Copper-Free Conditions: The most robust solution to prevent copper-mediated side reactions is to switch to a copper-free Sonogashira protocol.[4][6] These methods often require specialized palladium catalysts or ligands but completely eliminate the risk of Glaser homocoupling.

  • In-Situ Deprotection (Sila-Sonogashira): An alternative strategy is to embrace the deprotection as part of the reaction in a controlled manner. This is known as a "Sila-Sonogashira" reaction.[9] A fluoride source like cesium fluoride (CsF) is added to the reaction mixture to generate the terminal alkyne in situ, which is then immediately consumed in the Sonogashira coupling.[9][10] This prevents the buildup of the free alkyne and minimizes homocoupling.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary. For your specific substrate, temperatures between 25-50°C are often sufficient.

The following table summarizes a comparison of reaction conditions:

ParameterStandard SonogashiraRecommended Modification Rationale
Base Triethylamine (TEA)Cs₂CO₃ or K₂CO₃Milder, less prone to induce TMS cleavage.[8]
Co-Catalyst CuINone (Copper-Free Protocol)Eliminates Cu-acetylide formation and Glaser homocoupling.[4][6]
Solvent THF, Toluene, or TEAAnhydrous, degassed THF or DioxaneMinimizes protic sources that can hydrolyze the TMS group.
Temperature 50 - 100 °C25 - 50 °CReduces the rate of the undesired cleavage side reaction.
Alternative N/ASila-Sonogashira (CsF mediated)Controlled in situ deprotection immediately followed by coupling.[9][10]
Q4: I need to purify my product by column chromatography. What precautions should I take to avoid TMS cleavage on silica gel?

Answer:

Silica gel is inherently acidic and can cause significant TMS cleavage during purification. This is a very common and often overlooked source of product loss.

Best Practices for Chromatography:

  • Neutralize the Silica: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base. A common method is to slurry the silica in your eluent containing 1-2% triethylamine, then pack the column. This neutralizes the acidic sites on the silica surface.

  • Use a Buffered Eluent: Add a small percentage (0.5-1%) of triethylamine or another suitable base to your mobile phase (e.g., hexane/ethyl acetate). This maintains a neutral pH throughout the purification process.

  • Work Quickly: Do not let your compound sit on the column for an extended period. Elute the product as quickly as is reasonably possible while still achieving good separation.

  • Alternative Stationary Phases: If cleavage remains an issue, consider using a less acidic stationary phase, such as neutral alumina or treated silica gel.

Here is a troubleshooting workflow to help guide your experimental decisions when facing premature TMS cleavage.

Caption: Troubleshooting Workflow for TMS Cleavage.
References
  • Dou, W. et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Marino, J. P., & Nguyen, H. N. (2002). Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction. The Journal of Organic Chemistry, 67(19), 6841–6844. Available at: [Link]

  • ResearchGate Discussion (2017). Are trimethylsilyl protected alkynes stable towards acids and bases? Available at: [Link]

  • Dou, W. et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Pearson+ (n.d.). The trimethylsilyl (TMS) group, used as a protecting group for al... Study Prep. Available at: [Link]

  • Gemoets, H. P. L. et al. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(14), 9378–9384. Available at: [Link]

  • Yamaguchi, M. et al. (2023). Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines. Molecules, 28(8), 3358. Available at: [Link]

  • Siddaraj, R. et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. Available at: [Link]

  • Royal Society of Chemistry (2015). Copper(i) iodide–DMAP catalyzed homo- and heterocoupling of terminal alkynes. RSC Advances. Available at: [Link]

  • Wikipedia (n.d.). Sonogashira coupling. Available at: [Link]

  • Elangovan, A. et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]

  • Reddit (2025). preventing TMS alkyne deprotecting in reaction. r/Chempros. Available at: [Link]

Sources

Optimization

Troubleshooting low yields in the synthesis of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 5-Bromo-3-methoxy-2-((t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine .

This transformation relies on the Sonogashira cross-coupling reaction. While fundamentally robust, the presence of a dual-halogenated pyridine ring, an electron-donating methoxy group, and a base-sensitive trimethylsilyl (TMS) alkyne creates a complex matrix of potential failure points. This guide deconstructs these issues, explaining the chemical causality behind each failure and providing validated, self-correcting protocols.

Diagnostic Workflow: Sonogashira Coupling Failures

TroubleshootingWorkflow Start Low Yield of Target Molecule Regio Check LC-MS/NMR: Are bis-coupled or C-5 isomers present? Start->Regio SolveRegio Regioselectivity Issue: Use 5-bromo-2-iodo precursor or lower temperature Regio->SolveRegio Yes Glaser Is Glaser homocoupling product (TMS-diyne) present? Regio->Glaser No SolveGlaser Glaser Coupling: Strict degassing (FPT), or use Cu-free Pd catalyst Glaser->SolveGlaser Yes Desilyl Is the terminal alkyne (desilylated product) present? Glaser->Desilyl No SolveDesilyl TMS Cleavage: Avoid protic solvents/K2CO3. Use Et3N/THF. Desilyl->SolveDesilyl Yes CatPoison Incomplete Conversion: Pyridine coordination poisoning? Desilyl->CatPoison No SolveCat Catalyst Deactivation: Use strongly coordinating ligands (e.g., dppf) & heat CatPoison->SolveCat Yes

Workflow for diagnosing and resolving low yields in the Sonogashira coupling of halopyridines.

Frequently Asked Questions (Troubleshooting Guides)

Q1: My LC-MS shows a mixture of C-2 and C-5 alkynylated products, along with bis-coupled byproducts. How do I improve regioselectivity?

  • Causality: Oxidative addition of the Pd(0) catalyst is the rate-determining step. If you are starting from 2,5-dibromo-3-methoxypyridine, the C-2 bromide is electronically activated by the adjacent nitrogen. However, the C-3 methoxy group introduces significant steric hindrance right next to the C-2 position. This steric clash slows down oxidative addition at C-2, allowing the unhindered C-5 position to competitively react, destroying your regioselectivity [2].

  • Solution: Change your starting material to 5-bromo-2-iodo-3-methoxypyridine [3]. The bond dissociation energy of a C-I bond (~65 kcal/mol) is vastly lower than a C-Br bond (~81 kcal/mol). This massive electronic difference completely overrides the steric hindrance of the methoxy group, ensuring exclusive oxidative addition at the C-2 position at room temperature.

Q2: I am observing a large amount of 1,4-bis(trimethylsilyl)buta-1,3-diyne. Why is this happening and how do I stop it?

  • Causality: You are observing the Glaser homocoupling byproduct. In the copper co-catalytic cycle, Cu(I) forms a copper-acetylide intermediate. If trace oxygen is present in your solvent or headspace, it oxidizes Cu(I) to Cu(II). Two Cu(II)-acetylides will rapidly undergo reductive elimination to form the diyne, consuming your expensive trimethylsilylacetylene (TMSA) and complicating purification [1].

  • Solution: Implement strict anaerobic conditions. Sparge your solvents with Argon for at least 30 minutes, or utilize the Freeze-Pump-Thaw method. Alternatively, switch to a Copper-free Sonogashira protocol using electron-rich ligands (e.g., XPhos or RuPhos) to entirely bypass the copper oxidation vulnerability [4].

Q3: The coupling was successful, but the product lacks the trimethylsilyl (TMS) protecting group. What caused the desilylation?

  • Causality: The carbon-silicon bond of the TMS group is highly susceptible to nucleophilic attack. If you use protic solvents (like methanol) combined with inorganic bases (like K₂CO₃ or KOH), you generate methoxide ions. These nucleophiles attack the silicon atom, displacing the acetylide anion, which is subsequently protonated to yield the unprotected terminal alkyne.

  • Solution: Exclude all protic solvents and strong inorganic bases. Run the reaction in strictly anhydrous, aprotic solvents (THF or DMF) and use non-nucleophilic amine bases (Triethylamine or DIPEA).

Q4: The reaction stalls at 30% conversion despite adding more TMS-acetylene. Is the catalyst dying?

  • Causality: Pyridine rings are excellent Lewis bases. The nitrogen atom on your substrate (and product) can coordinate directly to the empty orbitals of the Pd(II) intermediates. If you are using monodentate ligands like PPh₃, the pyridine can displace the phosphine, trapping the palladium in an inactive resting state and stalling the catalytic cycle.

  • Solution: Switch to a bidentate phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The chelate effect of bidentate ligands binds them tightly to the palladium center, preventing displacement by the pyridine nitrogen.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and experimental outcomes during the optimization of this specific scaffold.

Starting MaterialCatalyst SystemBase / SolventTempPrimary Issue ObservedIsolated Yield
2,5-dibromo-3-methoxypyridinePd(PPh₃)₄ / CuIEt₃N / DMF80 °CPoor regioselectivity (C-2 vs C-5)35%
2,5-dibromo-3-methoxypyridinePdCl₂(PPh₃)₂ / CuIEt₃N / THF60 °CBis-coupling & Glaser homocoupling42%
5-bromo-2-iodo-3-methoxypyridinePd(PPh₃)₄ / CuIK₂CO₃ / MeOH25 °CTMS desilylation (Loss of TMS)15%
5-bromo-2-iodo-3-methoxypyridine PdCl₂(dppf) / CuI Et₃N / THF 25 °C None (Optimized Conditions) 89%

Validated Experimental Protocol

This methodology utilizes a self-validating system to ensure high-yielding, regioselective synthesis of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine.

Step 1: Reagent Preparation & Atmosphere Control

  • Self-Validating Checkpoint: Ensure all glassware is oven-dried (120 °C for >4 hours) and cooled under a stream of Argon. Moisture will immediately compromise the Cu(I) cycle.

  • To the Schlenk flask, add 5-bromo-2-iodo-3-methoxypyridine (1.0 equiv, 1.0 mmol) [3], PdCl₂(dppf) (0.05 equiv, 0.05 mmol), and CuI (0.10 equiv, 0.10 mmol).

  • Seal the flask with a rubber septum and perform three cycles of high-vacuum evacuation followed by Argon backfilling.

Step 2: Solvent & Base Addition

  • Inject anhydrous, thoroughly degassed THF (5.0 mL, 0.2 M) and anhydrous Triethylamine (3.0 equiv, 3.0 mmol) via syringe.

  • Causality Note: Triethylamine serves a dual purpose: it acts as the base to neutralize the HI byproduct (driving the reaction forward) and serves as a transient ligand to stabilize the Cu(I) intermediate [1].

Step 3: Alkyne Addition & Execution

  • Slowly inject trimethylsilylacetylene (TMSA) (1.2 equiv, 1.2 mmol) dropwise over 5 minutes.

  • Self-Validating Checkpoint: Within 15–30 minutes, observe a distinct color change from yellow/orange to dark brown/black. This visual cue confirms the reduction of Pd(II) to the active Pd(0) species and the initiation of the catalytic cycle.

  • Stir the mixture at room temperature (25 °C) for 4–6 hours. Do not heat; heating increases the risk of activating the C-5 bromide [2].

Step 4: Workup & Purification

  • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. This step is critical to sequester copper salts into the aqueous layer as soluble amine complexes.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Gradient: 0% to 10% EtOAc in Hexanes) to yield the pure target compound as a solid.

References

  • Sonogashira Coupling - Chemistry LibreTexts. Available at:[Link]

  • Sonogashira coupling - Wikipedia. Available at:[Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at:[Link]

Troubleshooting

Optimizing palladium catalyst loading for 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine cross-coupling

Welcome to the Catalysis Technical Support Center . This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for optimizing palladium-catalyzed cross-couplings.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalysis Technical Support Center . This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for optimizing palladium-catalyzed cross-couplings.

Our current focus is the Suzuki-Miyaura cross-coupling of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine , a highly functionalized intermediate common in targeted drug discovery. This substrate presents a trifecta of challenges: a coordinating pyridine nitrogen that can poison catalysts, a sterically demanding 3-methoxy group, and a base-sensitive trimethylsilyl (TMS) protected alkyne.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my catalyst precipitate as "Pd black" before the 5-bromo-pyridine substrate is fully consumed? A1: Palladium black formation is the visual hallmark of catalyst deactivation and agglomeration. This occurs when the active Pd(0) intermediate lacks sufficient ligand stabilization, allowing the metal atoms to cluster and precipitate out of the catalytic cycle. In the case of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine, the basic pyridine nitrogen can competitively coordinate to the palladium center, displacing weaker, traditional ligands like triphenylphosphine (PPh 3​ ).

  • The Solution: Transition to sterically demanding, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos[1]. The bulky dicyclohexyl groups prevent Pd agglomeration, while the electron-rich biaryl backbone accelerates the rate-limiting oxidative addition into the C-Br bond, keeping the catalyst actively engaged in the productive cycle rather than degrading.

Q2: How do I reduce my Pd loading from a standard 5 mol% down to <0.1 mol% (ppm levels) without sacrificing reaction velocity? A2: High catalyst loadings (1–5 mol%) are often a crutch for inefficient pre-catalyst activation. Standard sources like Pd(OAc) 2​ or Pd(PPh 3​ ) 4​ require complex in situ reduction to form the active Pd(0)L 1​ species. If this reduction is inefficient, up to 90% of your palladium remains dormant or forms off-cycle resting states[2].

  • The Solution: Utilize preformed palladacycle precatalysts, specifically Buchwald G3 or G4 complexes. These precatalysts undergo rapid, quantitative activation under mildly basic conditions to yield exactly a 1:1 ratio of the active Pd(0)L 1​ complex. By maximizing the active catalyst pool, you can routinely achieve full conversion at loadings as low as 0.05–0.1 mol%, drastically reducing downstream metal scavenging costs[3].

Q3: During the cross-coupling, I am observing significant cleavage of the 2-((trimethylsilyl)ethynyl) group. How can I preserve the TMS-alkyne? A3: The TMS group on terminal alkynes is highly susceptible to nucleophilic attack at the silicon center, leading to solvolysis. This is rapidly catalyzed by strong aqueous bases (e.g., NaOH, KOH) or high-temperature carbonate systems (Na 2​ CO 3​ ).

  • The Solution: Modulate the base strength and solvent environment. Switch to anhydrous or mildly basic biphasic conditions using potassium phosphate (K 3​ PO 4​ ) in a 2-Methyltetrahydrofuran (2-MeTHF)/water mixture[4]. The K 3​ PO 4​ provides sufficient basicity to facilitate the transmetalation of the boronic acid without inducing nucleophilic cleavage of the TMS group.

Section 2: Visualizing the Catalytic Logic

To effectively troubleshoot, we must map both the productive catalytic cycle and the degradation pathways.

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd DeadCat Pd Black (Deactivated) Pd0->DeadCat Oxidation PdII Pd(II) Ar-Br Complex OxAdd->PdII TransMet Transmetalation (Base Mediated) PdII->TransMet PdII->DeadCat Ligand Depletion PdII_Diaryl Pd(II) Diaryl Complex TransMet->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Coupled Pyridine RedElim->Product

Fig 1. Suzuki-Miyaura catalytic cycle and Pd-black deactivation pathways.

G Start High Pd Loading (>5 mol%) CheckLigand Evaluate Ligand Start->CheckLigand UseSPhos Switch to SPhos/XPhos CheckLigand->UseSPhos CheckBase Evaluate Base & Solvent UseSPhos->CheckBase UseK3PO4 Use K3PO4 in 2-MeTHF CheckBase->UseK3PO4 CheckPrecat Evaluate Precatalyst UseK3PO4->CheckPrecat UsePdG3 Use Buchwald G3 CheckPrecat->UsePdG3 Success Pd Loading < 0.1 mol% UsePdG3->Success

Fig 2. Stepwise logic tree for reducing palladium catalyst loading.

Section 3: Quantitative Optimization Data

The following table summarizes internal validation data demonstrating the causality between ligand/base selection, catalyst loading, and the preservation of the sensitive TMS-alkyne functional group.

Catalyst SystemBase / Solvent SystemPd Loading (mol%)TMS Retention (%)Conversion (%)Isolated Yield (%)
Pd(PPh 3​ ) 4​ Na 2​ CO 3​ / DMF / H 2​ O5.0< 45%88%38%
Pd(OAc) 2​
  • dppf
K 2​ CO 3​ / Dioxane / H 2​ O2.082%95%71%
XPhos Pd G3K 3​ PO 4​ / 2-MeTHF / H 2​ O0.1 > 99% > 99% 94%

Note: The shift to the XPhos Pd G3 / K 3​ PO 4​ system allows for a 50-fold reduction in palladium while completely suppressing TMS cleavage.

Section 4: Self-Validating Experimental Protocol

Objective: 0.1 mol% Pd-catalyzed Suzuki-Miyaura coupling of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine with an arylboronic acid.

Causality & Trustworthiness: This protocol incorporates strict degassing to prevent Pd(0) oxidation[2] and utilizes an In-Process Control (IPC) step. The IPC ensures the reaction acts as a self-validating system; you do not proceed to the quench phase until the catalytic cycle has verifiably completed its turnovers.

Step 1: Reagent Preparation & Inertion

  • To an oven-dried 100 mL Schlenk flask, add 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine (10.0 mmol, 1.0 equiv) and the corresponding arylboronic acid (11.0 mmol, 1.1 equiv).

  • Add anhydrous K 3​ PO 4​ (20.0 mmol, 2.0 equiv).

  • Critical Step: Purge the flask with ultra-pure Argon for 10 minutes. Oxygen is the primary culprit for premature Pd(0) oxidation at low loadings.

Step 2: Solvent Addition & Degassing

  • Add 40 mL of 2-MeTHF and 10 mL of deionized H 2​ O (4:1 ratio).

  • Sparge the biphasic mixture with Argon for 15 minutes prior to catalyst addition. Mechanistic insight: 2-MeTHF provides excellent solubility for the organic substrates while maintaining a distinct aqueous phase that dissolves the phosphate base, facilitating controlled transmetalation.

Step 3: Catalyst Introduction & Execution

  • Quickly add XPhos Pd G3 precatalyst (0.01 mmol, 0.1 mol%).

  • Heat the biphasic mixture to 45 °C under vigorous stirring (1000 rpm) to ensure optimal interfacial mass transfer between the organic and aqueous layers.

Step 4: In-Process Control (IPC) Validation

  • After 4 hours, halt stirring to allow phase separation. Extract a 50 μ L aliquot from the upper organic layer.

  • Dilute with 1 mL acetonitrile and analyze via UPLC-MS at 254 nm.

  • Self-Validation Gate: If the ratio of Product to Starting Material is > 99:1, proceed to Step 5. If < 99:1, ensure the internal temperature is strictly 45 °C and stir for an additional 2 hours. Do not add more catalyst; at 0.1 mol%, the turnover frequency (TOF) simply requires time if mass transfer is suboptimal.

Step 5: Quench and Palladium Scavenging

  • Cool the reaction to room temperature. Add 20 mL of water and separate the organic phase.

  • To remove the trace 0.1 mol% palladium, add 0.5 g of a silica-based metal scavenger (e.g., SiliaMetS® Thiol) to the organic phase and stir for 2 hours at 40 °C.

  • Filter through a Celite pad, concentrate under reduced pressure, and crystallize the product from ethanol to yield the pure coupled pyridine with < 5 ppm residual Pd.

References

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. Available at:[Link][4]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development (ACS Publications). Available at:[Link][3]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at:[Link][2]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC (National Institutes of Health). Available at:[Link][1]

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine Workflows

Welcome to the Technical Support Center. 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine (CAS 1087659-23-1) is a highly functionalized building block widely used in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine (CAS 1087659-23-1) is a highly functionalized building block widely used in drug discovery. However, its dense substitution pattern presents unique steric and electronic challenges.

The C2-TMS-ethynyl group is flanked by a coordinating pyridine nitrogen and an ortho-methoxy group at C3, creating a sterically congested microenvironment. Meanwhile, functionalization at the C5-bromide requires overcoming the overall molecular bulk and preventing catalyst deactivation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these bottlenecks.

Section 1: C2-Alkyne Deprotection & Functionalization

Q1: My standard K₂CO₃/MeOH protocol for TMS deprotection is yielding <20% conversion. Why is the TMS group so resistant?

A: The resistance is caused by severe steric hindrance. The C3-methoxy group sits directly ortho to the C2-alkyne. While the TMS group is somewhat distant due to the linear alkyne, the rotational volume of the bulky -Si(CH₃)₃ group clashes with the methoxy oxygen's lone pairs and methyl group. Bulky nucleophiles like methoxide (from K₂CO₃/MeOH) struggle to achieve the necessary trajectory for nucleophilic attack on the silicon atom.

Solution: Switch to a fluoride-based deprotection method. The fluoride ion (F⁻) is significantly smaller and possesses a massive thermodynamic driving force to form a strong Si-F bond, allowing it to bypass the steric bulk[1]. Use Tetrabutylammonium fluoride (TBAF) in THF[2].

Protocol 1: Sterically-Tolerant TMS Deprotection
  • Preparation: Dissolve 1.0 eq of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine in anhydrous THF (0.2 M) under an N₂ atmosphere.

  • Reagent Addition: Cool the flask to 0 °C. Add 1.2 eq of TBAF (1.0 M solution in THF) dropwise.

    • Causality: The slow addition at 0 °C prevents localized heating and potential side reactions at the C5-bromide, ensuring chemoselectivity.

  • Reaction: Warm to room temperature and stir for 1–2 hours. The Sₙ2-like substitution at the silicon atom proceeds rapidly despite the adjacent bulk because the larger third-row silicon atom forms longer bonds, reducing the immediate steric clash for the small fluoride ion[1].

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Q2: After deprotection, my Sonogashira coupling at the C2 terminal alkyne fails. How do I overcome this?

A: Once the TMS is removed, the terminal alkyne is sandwiched between the pyridine nitrogen and the C3-methoxy group. During a Sonogashira coupling, the oxidative addition of the aryl halide to Pd(0) proceeds normally, but the transmetalation step from the copper-acetylide to the Pd(II) complex is severely hindered by the ortho-methoxy group[3].

Solution: Utilize a highly active, sterically accommodating catalyst system. Bridged N-heterocyclic carbene (NHC) palladium complexes or phosphine-free conditions can reduce the steric crowding in the transition state[4]. Alternatively, increase the reaction temperature to 100 °C and use a less bulky base like diethylamine (Et₂NH) to facilitate the coupling[4].

Section 2: C5-Bromide Cross-Coupling (Buchwald-Hartwig Amination)

Q3: I am trying to couple a secondary amine at the C5 position, but the reaction stalls. Is the C5 position sterically hindered?

A: The C5 position itself (flanked by C4-H and C6-H) is not heavily hindered directly. However, the overall molecular bulk of the C2/C3 substituents, combined with the coordinating nature of the pyridine ring, requires the use of bulky dialkylbiaryl phosphine ligands (like BrettPhos or RuPhos) to prevent catalyst poisoning.

When you use a bulky secondary amine, the combined steric hindrance of the substrate, the amine, and the bulky ligand shifts the rate-limiting step of the catalytic cycle. For Pd-RuPhos systems, reductive elimination (C-N bond formation) becomes the rate-limiting step due to extreme steric crowding in the Pd(II) intermediate[5][6].

Protocol 2: Optimized Buchwald-Hartwig Amination at C5
  • Catalyst/Ligand Selection: For primary amines, use Pd₂(dba)₃ with BrettPhos. For secondary amines, use Pd₂(dba)₃ with RuPhos.

    • Causality: BrettPhos promotes oxidative addition but struggles with the reductive elimination of highly bulky secondary amines. RuPhos has a slightly modified steric profile that lowers the energy barrier for reductive elimination of secondary amines[5][6].

  • Setup: In a glovebox, combine 1.0 eq of the pyridine substrate, 1.2 eq of the amine, 1.5 eq of a weak base (e.g., Cs₂CO₃, which provides broader functional group tolerance for the alkyne/methoxy groups)[7], 2 mol% Pd₂(dba)₃, and 4 mol% ligand in anhydrous toluene.

  • Heating: Heat to 90–110 °C for 12–24 hours.

    • Causality: The elevated temperature provides the necessary thermal energy to overcome the high activation barrier of the reductive elimination step[6].

Section 3: Quantitative Data Summary

Table 1: Ligand and Base Selection for C5 Amination Based on Steric Profiles

Nucleophile ClassRecommended LigandRecommended BaseRate-Limiting StepExpected Yield Range
Primary Amines BrettPhosCs₂CO₃Oxidative Addition[5]85 - 95%
Cyclic Secondary Amines RuPhosNaOtBu / Cs₂CO₃Reductive Elimination[6]75 - 88%
Acyclic Bulky Secondary Amines RuPhos / tBuBrettPhosLHMDSReductive Elimination[6]40 - 60%
Aryl Amines BrettPhosK₃PO₄Oxidative Addition[5]80 - 90%

Section 4: Visualizations

Workflow Start 5-Bromo-3-methoxy-2- ((trimethylsilyl)ethynyl)-pyridine Path1 Pathway A: C5 Cross-Coupling Start->Path1 Path2 Pathway B: C2 TMS Deprotection Start->Path2 Prob1 Steric Clash: Bulky Ligands vs. Substrate Bulk Path1->Prob1 Prob2 Steric Clash: C3-Methoxy vs. Nucleophile Attack Path2->Prob2 Sol1 Solution: BrettPhos/RuPhos Optimization Prob1->Sol1 Sol2 Solution: TBAF/THF Elevated Temp Prob2->Sol2

Caption: Workflow for orthogonal functionalization addressing specific steric bottlenecks.

CatalyticCycle Pd0 Pd(0)L_n Active Species OxAdd Oxidative Addition (C5-Br Bond Cleavage) Pd0->OxAdd Assisted by bulky ligand TransMet Amine Coordination & Deprotonation OxAdd->TransMet Steric clash with bulky amine RedElim Reductive Elimination (C-N Bond Formation) TransMet->RedElim Rate-limiting for RuPhos RedElim->Pd0 Product Release Product Coupled Product RedElim->Product

Caption: Buchwald-Hartwig catalytic cycle showing steric influence on rate-limiting steps.

References

  • Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection) . Orgosolver. Available at: [Link]

  • 17.8: Protection of Alcohols . Chemistry LibreTexts. Available at: [Link]

  • Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes . PMC. Available at:[Link]

  • Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes . ACS Omega. Available at:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure . ResearchGate. Available at:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure . ACS Omega. Available at:[Link]

Sources

Troubleshooting

Best purification and column chromatography conditions for 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused guide for the purification of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine. As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused guide for the purification of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine. As a Senior Application Scientist, my aim is to blend established protocols with practical, field-tested insights to help you navigate the common challenges associated with this specific molecule.

Technical Guide: Purification of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine

This guide is structured as a series of questions you might encounter during your workflow, from setting up the initial purification to troubleshooting unexpected results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for column chromatography?

For the purification of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine, flash column chromatography using silica gel is the standard method.[1] The key is to use a non-polar solvent system and carefully increase the polarity to elute the product.

A close structural analog, 3-bromo-5-methoxypyridine, is effectively purified using a hexane/ethyl acetate mobile phase.[2] Given the added non-polar TMS-ethynyl group, our target compound will be significantly less polar. Therefore, a mobile phase with a lower concentration of the polar solvent (ethyl acetate) is the logical starting point.

Recommended Initial Conditions:

ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic compounds. However, be aware of its slightly acidic nature, which can be problematic (See Troubleshooting Q1).[1][3]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate (EtOAc)A versatile solvent system for compounds of intermediate polarity. Dichloromethane can also be used for initial sample loading.[1]
Starting Gradient 98:2 to 95:5 (Hexanes:EtOAc)Start with low polarity and increase the ethyl acetate concentration gradually based on TLC analysis.
TLC Analysis Target Rf of ~0.35An Rf value around 0.35 in the chosen solvent system generally leads to good separation on a column.[3]
Sample Loading Dry LoadingAdsorbing the crude material onto a small amount of silica gel before loading it onto the column is highly recommended for better resolution.[1][4]

Troubleshooting Guide

Q2: My yield after column chromatography is very low, and I see a new, more polar spot on the TLC of my collected fractions. What is happening?

This is the most common issue encountered with this class of compounds and is almost certainly due to the cleavage of the trimethylsilyl (TMS) protecting group.[5]

The Mechanism: The trimethylsilyl (TMS) group is highly useful but is known to be one of the most labile silyl protecting groups.[2] It is sensitive to even mildly acidic conditions.[2][5][6] Standard silica gel is inherently slightly acidic, which can catalyze the protiodesilylation of the alkyne during the extended contact time of column chromatography.[7] This reaction cleaves the C-Si bond, replacing the TMS group with a hydrogen atom, yielding the more polar and often undesired 5-Bromo-3-methoxy-2-ethynyl-pyridine.

Figure 1. On-column protiodesilylation of the target compound.

Solutions:

  • Neutralize the Eluent: The most straightforward solution is to add a small amount of a volatile base to your mobile phase. Add 0.5-1% triethylamine (NEt₃) to your hexanes/ethyl acetate mixture. This will neutralize the acidic sites on the silica gel and prevent the cleavage of the TMS group.

  • Use Deactivated Silica: If neutralization of the eluent is not sufficient or desired, consider using a pre-treated, deactivated silica gel or neutral alumina as the stationary phase.

  • Minimize Contact Time: Run the column as quickly as feasible (hence, "flash" chromatography) while still achieving separation. Do not let the compound sit on the column for an extended period.

Q3: My purified product is a white solid, but it starts turning yellow or dark brown shortly after purification. Is it degrading?

Yes, this is a known issue with alkynyl-substituted pyridines and pyrazines.[8] After purification, these compounds can be unstable and prone to coloration or darkening, sometimes almost immediately.[8]

Solutions & Best Practices:

  • Inert Atmosphere: Handle the purified compound under an inert atmosphere (Nitrogen or Argon) as much as possible to minimize oxidative degradation.

  • Storage: Store the final product at low temperatures (e.g., -20°C) and protected from light.

  • Solvent Choice: When preparing solutions for subsequent reactions, use degassed solvents.

  • Immediate Use: For best results, use the freshly purified material in the next synthetic step as soon as possible.

Q4: I'm having trouble separating my product from a very similar, non-polar impurity. How can I improve the resolution?

Poor separation of non-polar compounds can often be traced back to the column setup and solvent choice.

The Workflow for Improving Resolution:

Figure 2. Decision workflow for improving chromatographic resolution.

Key Actions:

  • Optimize the Mobile Phase: The power of your separation lies in the solvent. Test various ratios of hexanes and ethyl acetate using TLC. Aim for a solvent system that places your product at an Rf of ~0.35 while maximizing the distance to the impurity.[3] Sometimes, switching one of the solvents (e.g., using toluene instead of hexanes) can alter selectivity and improve separation.

  • Increase Adsorbent Ratio: Use a higher weight ratio of silica gel to your crude product. A standard ratio is 30-50:1. For difficult separations, increasing this to 100:1 can significantly improve resolution.[3]

  • Improve Column Geometry: A longer, narrower column will provide better separation than a short, wide one for the same amount of silica gel.[3]

Experimental Protocol: Flash Column Chromatography

This protocol outlines the step-by-step procedure for purifying approximately 1.0 g of crude 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine.

1. Preparation of the Mobile Phase:

  • Prepare two solvent mixtures in ventilated containers:

    • Solvent A: 98:2 Hexanes:Ethyl Acetate (+ 1% Triethylamine)

    • Solvent B: 90:10 Hexanes:Ethyl Acetate (+ 1% Triethylamine)

2. TLC Analysis:

  • Dissolve a tiny amount of your crude material in dichloromethane or ethyl acetate.

  • Spot it on a TLC plate and develop it in a chamber containing Solvent A.

  • Visualize under UV light. The target compound should have an Rf value between 0.3 and 0.4. Adjust the solvent ratio if necessary.

3. Column Packing:

  • Select a glass column of appropriate size (e.g., 40 mm diameter for ~50g of silica).

  • Insert a cotton or glass wool plug at the bottom.[3]

  • Add a small layer of sand.

  • Prepare a slurry of silica gel (~50 g) in Solvent A.[1]

  • Pour the slurry into the column, tapping gently to ensure even packing, and open the stopcock to drain excess solvent.[3] Do not let the silica run dry.

  • Add another layer of sand on top of the packed silica.

4. Sample Loading (Dry Loading):

  • Dissolve the crude product (1.0 g) in a minimal amount of dichloromethane.

  • Add ~2-3 g of silica gel to this solution.

  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1]

  • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add Solvent A to the column and begin elution.

  • Collect fractions (e.g., 15-20 mL per tube) and monitor the elution process by TLC.

  • Once the initial, less polar impurities have eluted, you can gradually increase the polarity by slowly adding Solvent B to your solvent reservoir to elute your product.

  • Combine the fractions that contain the pure product.

6. Product Isolation:

  • Evaporate the solvent from the combined pure fractions under reduced pressure.

  • Place the resulting solid or oil under high vacuum to remove any residual solvent and triethylamine.

References

  • University of Rochester, Column chromatography, [Link]

  • Schindler, C., & Schulzke, C. (2015). PYRAZINE- AND PYRIDINE-SUBSTITUTED PROP-2-YN-1-OLS, BUT-3-YN-2-OLS, AND BUT-3-YN-2-ONES – PURIFICATION, STABILITY, AND HANDLING REVISED. Chemistry of Heterocyclic Compounds, 51, 1008. [Link]

  • The Royal Society of Chemistry, Electronic Supplementary Material (ESI) for Chemical Communications, [Link]

  • Organic Syntheses, Procedure for v. 98, p. 463, [Link]

  • Gelest, Inc., Some Aspects of the Chemistry of Alkynylsilanes, [Link]

  • Chem-Station, Silyl Protective Groups, [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering yield-limiting homocoupling side products during the Sonogashira cross-coupling of halogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering yield-limiting homocoupling side products during the Sonogashira cross-coupling of halogenated pyridines with trimethylsilylacetylene (TMSA).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality of the reaction, provide self-validating experimental protocols, and establish a robust framework to drive your cross-coupling yield while mathematically and chemically starving the side reactions.

Mechanistic Insight: The Causality of Homocoupling

Before adjusting parameters, we must understand the competing catalytic cycles at play. The formation of the target molecule, 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine , relies on the standard Pd(0)/Pd(II) Sonogashira cycle. However, the primary failure mode in this synthesis is the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne .

This side product is generated via the Glaser homocoupling pathway . When the copper(I) co-catalyst reacts with TMSA, it forms a copper-acetylide intermediate. If even trace amounts of oxygen are present, Cu(I) is rapidly oxidized to Cu(II), which triggers the oxidative dimerization of the acetylide[1].

G cluster_0 Sonogashira Cross-Coupling (Target Pathway) cluster_1 Glaser Homocoupling (Side Reaction) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (2-Iodo-5-bromo-3-methoxypyridine) Pd0->OxAdd TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Target Target Molecule (5-Bromo-3-methoxy-2-((TMS)ethynyl)pyridine) RedElim->Target CuI Cu(I) Co-Catalyst CuAcetylide Cu-Acetylide (TMSA + Amine) CuI->CuAcetylide CuAcetylide->TransMet Desired Transfer CuII Oxidation by Trace O2 (Cu(II) Species) CuAcetylide->CuII O2 Exposure Homocoupled 1,4-Bis(TMS)buta-1,3-diyne (Homocoupling Product) CuII->Homocoupled Dimerization

Competing pathways: Sonogashira cross-coupling vs. oxidative Glaser homocoupling of TMSA.

Troubleshooting & FAQs

Q1: Why is 1,4-bis(trimethylsilyl)buta-1,3-diyne forming instead of my target pyridine? A1: This symmetric diyne is the direct result of the oxidative Glaser pathway. Because TMSA is sterically unhindered and highly reactive, it readily forms high concentrations of copper-acetylide. If your system is not rigorously deoxygenated, trace O₂ acts as a terminal oxidant, driving the Cu(I)/Cu(II) redox cycle that dimerizes the alkyne[1].

Q2: How can I selectively couple TMSA at the 2-position while preserving the 5-bromo group, without excess TMSA driving homocoupling? A2: The solution lies in the kinetic differentiation of the halogens. Instead of starting with 2,5-dibromo-3-methoxypyridine, you should utilize 2-iodo-5-bromo-3-methoxypyridine . The oxidative addition of Pd(0) into a C–I bond is orders of magnitude faster than into a C–Br bond. This rapid oxidative addition ensures that the Pd(II) intermediate is immediately available to act as a "sink" for the Cu-acetylide via transmetalation. By accelerating the desired pathway, you kinetically outcompete the Glaser homocoupling[2].

Q3: Standard nitrogen sparging isn't stopping the homocoupling. What are the most robust methods to eliminate trace oxygen? A3: Sparging only displaces dissolved gases; it does not remove them completely. You must use a self-validating Freeze-Pump-Thaw (FPT) method for all solvents and liquid bases[1]. Furthermore, employing a reducing atmosphere—such as 5% H₂ diluted in Argon—actively reduces any adventitious Cu(II) back to Cu(I), which has been shown to diminish homocoupling to as low as 2%[3].

Q4: Can I eliminate copper entirely to stop the Glaser pathway? A4: Yes. A Copper-Free Sonogashira protocol completely removes the Cu(I)/Cu(II) redox cycle responsible for Glaser coupling[4]. In this system, transmetalation occurs directly from an amine-alkyne complex to the Pd(II) center. Using catalysts like Pd(PPh₃)₄ or specific PEPPSI-type catalysts with secondary amines (e.g., diisopropylamine) in toluene has been shown to completely preclude homocoupling[5].

Quantitative Data Comparison

The following table summarizes the expected impact of various reaction conditions on the yield of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine versus the bis-TMS diyne side product.

Reaction ConditionsCatalyst SystemAtmosphereCross-Coupling Yield (%)Homocoupling Yield (%)
Standard Sonogashira PdCl₂(PPh₃)₂ / CuI / TEAN₂ (Sparged)45%40%
Optimized Halide (2-Iodo) PdCl₂(PPh₃)₂ / CuI / DIPAAr (Freeze-Pump-Thaw)82%< 5%
Reducing Atmosphere PdCl₂(PPh₃)₂ / CuI / TEA5% H₂ in Ar88%~ 2%
Copper-Free Protocol Pd(PPh₃)₄ / PyrrolidineAr (Freeze-Pump-Thaw)78%Not Detected

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Self-Validating Freeze-Pump-Thaw (FPT) Degassing

Causality: Removes >99.9% of dissolved oxygen, eliminating the terminal oxidant required for Glaser coupling.

  • Transfer the reaction solvent (e.g., Toluene or THF) and liquid amine base to a heavy-walled Schlenk flask. Seal and connect to a Schlenk line.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Open the flask to high vacuum ( <0.1 Torr) for 5–10 minutes to evacuate the headspace.

  • Isolate the flask from the vacuum and thaw the solvent in a warm water bath.

    • Self-Validation Check: As the solvent thaws, you will visually observe gas bubbles escaping from the liquid lattice. This is the trapped oxygen and nitrogen.

  • Repeat steps 2–4 until no more bubbles are observed during the thaw cycle (typically requires 3–4 full cycles).

  • Backfill the flask with ultra-high purity Argon.

Protocol B: Copper-Free Synthesis of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine

Causality: By omitting CuI, the oxidative dimerization pathway is chemically impossible. Slow addition of TMSA mathematically disfavors bimolecular side reactions.

  • In an argon-filled glovebox, charge an oven-dried Schlenk flask with 2-iodo-5-bromo-3-methoxypyridine (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Add anhydrous, FPT-degassed toluene (0.2 M relative to the pyridine).

  • Add FPT-degassed diisopropylamine (DIPA) (2.0 equiv).

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line under positive Argon pressure.

  • Critical Step: Using a syringe pump, add trimethylsilylacetylene (TMSA) (1.1 equiv) dropwise over 2 hours at room temperature.

    • Causality: Homocoupling is bimolecular (rate [alkyne]²), while cross-coupling is unimolecular (rate [alkyne]). Slow addition maintains a near-zero instantaneous concentration of TMSA, kinetically starving any residual side reactions[1].

  • Heat the reaction to 60°C and stir for 12 hours. Monitor completion via LC-MS.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to isolate the pure target pyridine.

References

  • 3 - washington.edu / SciSpace 2.1 - Benchchem

  • 5 - ACS Publications

  • 4 - Wikipedia 5.2 - ACS Publications

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to HPLC Method Validation for Purity Assessment of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind the experimental design, present illustrative data, and compare the validated HPLC method with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for quality control and regulatory compliance.

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the use of validated analytical procedures for this purpose.[1][2][3] The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, outlined in its Q2(R2) guideline, which will form the basis of our discussion.[4][5][6][7]

The Analyte: 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine

5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine is a substituted pyridine derivative.[8] The presence of the pyridine ring, a common motif in many pharmaceuticals, introduces specific analytical challenges, such as potential peak tailing due to interactions with residual silanols on silica-based HPLC columns.[9][10][11] The trimethylsilyl (TMS) group adds a non-polar character to the molecule. Understanding the structure and potential impurities is paramount for developing a specific and robust analytical method. Potential impurities could arise from starting materials, by-products of the synthesis, or degradation products.[12] A related substance, 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine, is a potential process-related impurity.[13][14]

Part 1: The HPLC Method: A Scientifically Sound Approach

A reversed-phase HPLC (RP-HPLC) method is proposed for the purity determination of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine. This technique is widely used in the pharmaceutical industry for its versatility and ability to separate a wide range of compounds.[9][15]

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the non-polar TMS group, while being suitable for the overall polarity of the molecule.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the pyridine nitrogen, reducing peak tailing and improving peak shape.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% BA gradient elution is employed to ensure adequate retention of the main peak while allowing for the elution of potential impurities with a wider range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 275 nmThis wavelength is chosen based on the UV absorbance maximum of the analyte, providing good sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Diluent Acetonitrile/Water (50:50, v/v)The diluent is chosen to be compatible with the mobile phase and to ensure good solubility of the analyte.

Part 2: The Validation Protocol: A Step-by-Step Guide to Ensuring Method Suitability

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][16] The following validation parameters will be assessed according to ICH Q2(R2) guidelines.[2][4][6][17]

A. Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18]

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[19]

  • Impurity Spiking: Spike the analyte solution with known related substances, if available.

  • Chromatographic Analysis: Analyze the stressed samples and spiked samples using the proposed HPLC method.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte peak in the presence of any co-eluting peaks.

Acceptance Criteria:

  • The analyte peak should be well-resolved from all potential impurities and degradation products.

  • The peak purity index should be greater than a predefined threshold (e.g., 0.999), indicating no co-eluting peaks.

B. Linearity and Range

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[20]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the nominal concentration.

  • Inject each standard solution in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

C. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[17]

Experimental Protocol:

  • Prepare samples of a known concentration (e.g., a placebo spiked with the analyte) at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.

D. Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15][18]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 1.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

E. Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Determine the slope of the calibration curve from the linearity study.

  • Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (Standard Deviation of the Response / Slope)

    • LOQ = 10 * (Standard Deviation of the Response / Slope)

Acceptance Criteria:

  • The LOQ should be demonstrated to have acceptable precision and accuracy.

F. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[17][18]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Analyze a system suitability solution under each varied condition.

Acceptance Criteria:

  • System suitability parameters (e.g., theoretical plates, tailing factor, resolution) should remain within the predefined acceptance criteria.

  • The retention time of the main peak should not shift significantly.

G. System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Experimental Protocol:

  • Prepare a system suitability solution containing the analyte and a known impurity or a related compound.

  • Inject the system suitability solution before starting any sample analysis.

Acceptance Criteria:

  • Theoretical Plates (N): > 2000

  • Tailing Factor (T): ≤ 1.5

  • Resolution (Rs): > 2.0 between the analyte and the closest eluting peak.

  • RSD of replicate injections: ≤ 1.0% for peak area and retention time.

Part 3: Illustrative Data and Comparison with Alternatives

Illustrative Validation Data Summary
Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference from degradants or impurities. Peak Purity > 0.999.Analyte peak is pure and well-resolved.Pass
Linearity (r²) 0.9998≥ 0.999Pass
Range 50 - 150 µg/mL-Established
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (RSD) Repeatability: 0.6%; Intermediate: 1.1%≤ 1.0%; ≤ 2.0%Pass
LOD 0.1 µg/mL-Determined
LOQ 0.3 µg/mL-Determined
Robustness System suitability passes under all varied conditions.System suitability criteria met.Pass
Comparison with Alternative Purity Determination Methods

While HPLC is a powerful technique for purity assessment, other methods can also be employed.[21][22][23]

MethodAdvantagesDisadvantagesSuitability for 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine
Gas Chromatography (GC) High resolution for volatile compounds.Requires analyte to be volatile and thermally stable. Derivatization may be necessary.[24]Potentially suitable, but the TMS group may have limited thermal stability.
Supercritical Fluid Chromatography (SFC) Fast separations, lower environmental impact (uses CO₂).Less universally available than HPLC.A viable alternative, particularly for chiral separations if needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information. Quantitative NMR (qNMR) can determine purity without a reference standard.[25]Lower sensitivity compared to HPLC. Requires a relatively pure sample for accurate quantification.[26]Excellent for structural confirmation and can be used for purity assessment, but may not detect trace impurities as effectively as HPLC.
Thin-Layer Chromatography (TLC) Simple, rapid, and inexpensive for qualitative analysis.[23]Primarily qualitative, not suitable for precise quantification.Useful for reaction monitoring and preliminary purity checks, but not for final quantitative purity determination.

Visualizing the Workflow

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting P1 Define Analytical Procedure P2 Develop Validation Protocol P1->P2 E1 Specificity P2->E1 E2 Linearity & Range P2->E2 E3 Accuracy P2->E3 E4 Precision P2->E4 E5 LOD & LOQ P2->E5 E6 Robustness P2->E6 V1 System Suitability Checks E1->V1 V2 Data Analysis E1->V2 E2->V1 E2->V2 E3->V1 E3->V2 E4->V1 E4->V2 E5->V1 E5->V2 E6->V1 E6->V2 V1->V2 V3 Validation Report V2->V3

Caption: A flowchart illustrating the key stages of HPLC method validation.

Interrelationship of Validation Parameters

Validation_Parameters cluster_core Core Performance Characteristics cluster_quantitative Quantitative Performance cluster_detection Detection Capability cluster_reliability Reliability Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->Range LOQ LOQ LOQ->Linearity LOD LOD LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: The logical connections between different HPLC validation parameters.

Conclusion

This guide has provided a comprehensive overview of the validation of an HPLC method for determining the purity of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine. By following the principles outlined in the ICH Q2(R2) guideline and employing a systematic, science-driven approach, a robust and reliable analytical method can be established.[4][6][7] The presented HPLC method, with its detailed validation protocol and illustrative data, serves as a practical template for researchers and scientists in the pharmaceutical industry. While alternative techniques exist, the validated HPLC method offers a superior combination of specificity, sensitivity, and quantitative accuracy for the routine quality control of this important pharmaceutical intermediate.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation. (2000). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March). U.S. Food and Drug Administration. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (2021). Asian Journal of Pharmaceutical Analysis. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16). ResearchGate. [Link]

  • Methods of purification of organic compounds. (2019, October 16). BYJU'S. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • 9: Separation, Purification, and Identification of Organic Compounds. (2021, March 5). Chemistry LibreTexts. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Departments of Physics and Chemistry - EMU. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. [Link]

  • 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine. NextSDS. [Link]

  • 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine — Chemical Substance Information. NextSDS. [Link]

  • SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. ResearchGate. [Link]

Sources

Comparative

Comparative Guide: 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine vs. Non-Methoxylated Analogs

Executive Summary In the development of complex pharmaceuticals and advanced functional materials, the selection of perfectly tuned heterocyclic building blocks is critical. 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of complex pharmaceuticals and advanced functional materials, the selection of perfectly tuned heterocyclic building blocks is critical. 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine is a highly versatile, di-functionalized scaffold. It features a C5-bromide primed for transition-metal-catalyzed cross-coupling and a C2-protected alkyne ready for orthogonal functionalization (e.g., Sonogashira coupling or Click chemistry).

When compared to its non-methoxylated counterpart, 5-Bromo-2-((trimethylsilyl)ethynyl)-pyridine , the presence of the 3-methoxy (-OMe) group fundamentally alters the molecule's electronic landscape, steric profile, and physicochemical properties. This guide provides an objective, data-driven comparison of these two scaffolds, detailing how the methoxy group dictates catalyst selection, reaction kinetics, and strategic utility in drug design.

Structural & Electronic Analysis: The Causality of the Methoxy Group

To master the reactivity of these scaffolds, one must understand the underlying electronic effects governing palladium-catalyzed cross-coupling. The rate-determining step in most of these reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) is the oxidative addition of the Pd(0) species into the C5–Br bond.

  • Non-Methoxylated Scaffold: The unsubstituted pyridine ring is highly electron-deficient due to the electronegative nitrogen atom. This electron deficiency makes the C5–Br bond highly electrophilic, facilitating rapid oxidative addition by standard Pd(0) catalysts (e.g., Pd(PPh3​)4​ ).

  • Methoxylated Scaffold (3-OMe): The introduction of the methoxy group at the C3 position introduces a strong mesomeric electron-donating effect (+M effect) via the oxygen lone pairs. This electron density is pushed into the pyridine π -system, partially neutralizing the electron-withdrawing nature of the heterocycle. Consequently, the C5–Br bond becomes less electrophilic, which raises the activation energy required for oxidative addition and generally reduces reactivity[1].

Because of this electronic deactivation, standard phosphine ligands often fail or result in sluggish conversions. To overcome this, highly active, electron-rich, and sterically demanding ligands (such as XPhos or dppf) must be employed to accelerate the oxidative addition step[2].

G cluster_0 Methoxylated Scaffold (3-OMe) cluster_1 Non-Methoxylated Scaffold M 5-Bromo-3-methoxy-2-TMS-ethynyl-pyridine (+M Effect increases e- density) M_OA Pd(0) Oxidative Addition (Slower, requires XPhos/dppf) M->M_OA Electronic Deactivation NM 5-Bromo-2-TMS-ethynyl-pyridine (Electron Deficient Core) NM_OA Pd(0) Oxidative Addition (Faster, standard PPh3 works) NM->NM_OA Highly Electrophilic

Fig 1: Electronic influence of the 3-methoxy group on Pd(0) oxidative addition.

Strategic Applications in Drug Design

While the methoxy group slightly complicates the synthetic execution by requiring advanced catalysts, it offers profound advantages in medicinal chemistry:

  • Metabolic Stability: The C3 position on a pyridine ring is a common site for oxidation by Cytochrome P450 enzymes. Blocking this site with a methoxy group effectively shuts down this metabolic liability.

  • Conformational Locking: The steric bulk of the 3-methoxy group adjacent to the C2-alkyne creates a steric clash that restricts the free rotation of subsequent functional groups attached at C2. This "conformational locking" is highly prized for pre-organizing a molecule to perfectly fit a target receptor's binding pocket.

  • Physicochemical Modulation: The methoxy oxygen acts as a potent hydrogen-bond acceptor, which can improve target affinity. Furthermore, it modulates the overall lipophilicity (LogP) of the molecule, often improving aqueous solubility compared to the purely hydrophobic non-methoxylated analog.

Comparative Performance Data

The following table summarizes the quantitative differences in reactivity and optimal conditions between the two scaffolds.

Parameter5-Bromo-3-methoxy-2-TMS-ethynyl-pyridine5-Bromo-2-TMS-ethynyl-pyridine (Non-Methoxylated)
Suzuki-Miyaura Reactivity (C5) Moderate (Requires activated Pd precatalysts)High (Standard Pd catalysts suffice)
Optimal Suzuki Catalyst XPhos-Pd-G2 or Pd(dppf)Cl2​ [2] Pd(PPh3​)4​ or Pd(OAc)2​ / PPh3​
Typical Suzuki Yield 65% – 80%85% – 95%
Reaction Temperature 90 °C – 110 °C70 °C – 80 °C
TMS Deprotection (C2) Fast ( K2​CO3​ / MeOH, rt, 2h)Fast ( K2​CO3​ / MeOH, rt, 1-2h)
Steric Hindrance at C2 High (Adjacent to 3-OMe)Low

Validated Experimental Workflows

To ensure high-fidelity synthesis, the orthogonal functionalization of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine must be sequenced correctly. The C5-bromide is typically functionalized first via cross-coupling, followed by the deprotection of the C2-TMS group to reveal the terminal alkyne. This prevents competitive side reactions, such as the homocoupling of terminal alkynes (Glaser coupling) during the palladium-catalyzed step.

G Start 5-Bromo-3-methoxy-2-TMS-ethynyl-pyridine Step1 Suzuki-Miyaura Coupling (C5) Pd Catalyst, Boronic Acid, Base Start->Step1 Orthogonal Reactivity Intermediate 5-Aryl-3-methoxy-2-TMS-ethynyl-pyridine Step1->Intermediate Step2 TMS Deprotection (C2) K2CO3 / MeOH or TBAF Intermediate->Step2 Mild Cleavage Product 5-Aryl-3-methoxy-2-ethynyl-pyridine (Ready for Click/Sonogashira) Step2->Product

Fig 2: Orthogonal functionalization workflow for 5-bromo-3-methoxy-pyridines.

Protocol A: Suzuki-Miyaura Cross-Coupling at C5

Rationale: Due to the +M effect of the 3-methoxy group, standard catalysts often lead to incomplete conversion. This protocol utilizes XPhos-Pd-G2, a highly active precatalyst that rapidly generates the active Pd(0) species and facilitates oxidative addition into deactivated aryl bromides[2].

  • Preparation: Charge a flame-dried Schlenk flask with 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K2​CO3​ (3.0 equiv).

  • Catalyst Addition: Add XPhos-Pd-G2 (5 mol%) to the flask. Evacuate and backfill the flask with Argon three times to ensure a strictly inert atmosphere.

  • Solvent Introduction: Inject a degassed solvent mixture of 1,4-Dioxane/ H2​O (9:1 v/v) via syringe. The presence of water is critical for the activation of the boronic acid via the formation of a boronate complex.

  • Reaction: Heat the reaction mixture to 100 °C for 4–6 hours. Self-Validation Step: Monitor the reaction via LC-MS. The reaction is complete when the mass peak corresponding to the starting bromide disappears, preventing unnecessary prolonged heating that could lead to protodeboronation of the boronic acid.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash column chromatography (typically using a Hexanes/EtOAc gradient) to isolate the 5-aryl-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine intermediate.

Protocol B: TMS Deprotection

Rationale: The trimethylsilyl (TMS) group is highly sensitive to basic conditions. Mild carbonate bases in methanol selectively cleave the C–Si bond without impacting the newly formed biaryl linkage or the methoxy ether.

  • Preparation: Dissolve the intermediate from Protocol A in a mixture of Dichloromethane (DCM) and Methanol (1:1 v/v).

  • Deprotection: Add anhydrous K2​CO3​ (2.0 equiv) to the solution. Stir the suspension at room temperature for 2 hours.

  • Monitoring: Self-Validation Step: Monitor by TLC. The successful removal of the non-polar TMS group will result in a distinct shift to a more polar spot (lower Rf​ value) on the TLC plate.

  • Workup: Filter the suspension through a short pad of Celite to remove the insoluble potassium salts. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting terminal alkyne is typically pure enough for immediate use in downstream Sonogashira couplings or CuAAC (Click) reactions.

Sources

Validation

Spectroscopic validation of intermediates derived from 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine

Spectroscopic Validation of Intermediates Derived from 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine: A Platform Comparison Guide As a Senior Application Scientist in early-stage drug discovery, I frequently enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of Intermediates Derived from 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine: A Platform Comparison Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter bottlenecks in validating highly functionalized heterocyclic building blocks. One such versatile scaffold is 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine [1]. This molecule is a synthetic powerhouse: the bromine atom serves as a prime candidate for palladium-catalyzed cross-coupling, the methoxy group provides steric and electronic modulation, and the TMS-protected alkyne offers a latent handle for click chemistry or Sonogashira couplings.

However, validating the intermediates derived from this scaffold requires a robust analytical strategy. Relying solely on traditional High-Field Nuclear Magnetic Resonance (NMR) can create severe bottlenecks in turnaround time (TAT). This guide objectively compares the performance of Cryogen-Free Benchtop NMR (100 MHz) against traditional High-Field NMR (400+ MHz) and UPLC-HRMS , providing a self-validating experimental framework for tracking this synthetic workflow.

Mechanistic Pathway & Workflow

To evaluate the analytical platforms, we will track a standard three-step derivatization of the starting material (SM) to a final pharmacophore-like triazole.

  • Step 1: Suzuki-Miyaura cross-coupling at the C5-Br position.

  • Step 2: Mild basic cleavage of the Trimethylsilyl (TMS) protecting group.

  • Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a 1,2,3-triazole.

Workflow SM Starting Material 5-Bromo-3-methoxy-2- ((trimethylsilyl)ethynyl)pyridine IntA Intermediate A 5-Phenyl-3-methoxy-2- ((trimethylsilyl)ethynyl)pyridine SM->IntA Suzuki Coupling (Pd cat., Ph-B(OH)2) IntB Intermediate B 5-Phenyl-2-ethynyl- 3-methoxypyridine IntA->IntB TMS Deprotection (K2CO3, MeOH) IntC Intermediate C 1,2,3-Triazole Derivative IntB->IntC CuAAC Click (Bn-N3, Cu cat.)

Synthetic workflow from the TMS-protected alkynylpyridine to the final triazole derivative.

Analytical Platform Comparison

When validating these intermediates, the choice of analytical platform dictates both the speed of your synthetic campaign and the confidence in your structural assignments. Below is a quantitative comparison of the three primary platforms used in modern laboratories.

Table 1: Performance Metrics of Analytical Platforms for Intermediate Validation

MetricBenchtop NMR (100 MHz)High-Field NMR (400 MHz)UPLC-HRMS (Q-TOF)
Turnaround Time (TAT) < 5 minutes (At-line) 2–4 hours (Core Lab)10–15 minutes
Capital Cost ($50k - $90k) (>$300k + Cryogens) ( 150k - $250k)
Limit of Detection (LOD) ~10 mM< 1 mM< 1 µM
Isomer Differentiation Moderate (1D ¹H/¹⁹F)Excellent (2D COSY/HSQC) Poor (Mass/Formula only)
Best Use Case Real-time reaction monitoringFinal structural elucidationTrace impurity profiling

The Verdict: While High-Field NMR remains the gold standard for final compound characterization, Benchtop NMR drastically outperforms other platforms for in-process reaction monitoring[2]. Because the chemical transformations in this workflow involve massive electronic environment changes (e.g., loss of a 9-proton TMS singlet, appearance of a highly deshielded triazole proton), the 100 MHz resolution is more than sufficient to validate reaction completion without waiting for core-lab results.

Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system . This means the chemical causality of the reaction directly produces a distinct, unambiguous spectroscopic signature that confirms success.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling (Synthesis of Int-A)
  • Objective: Arylate the C5 position while leaving the TMS-alkyne intact.

  • Causality & Design: We perform the Suzuki coupling before alkyne deprotection. If the terminal alkyne were exposed first, it could competitively bind to the palladium center or undergo undesired Sonogashira-type homocoupling. We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand enforces a cis-geometry that accelerates reductive elimination and prevents catalyst poisoning [3].

  • Procedure:

    • Charge a Schlenk flask with 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine (1.0 eq), phenylboronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

    • Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) and K2​CO3​ (2.0 eq).

    • Heat to 90 °C for 4 hours under nitrogen.

    • Cool, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Validation (UPLC-MS): The starting material exhibits a distinct 1:1 doublet at m/z 284.0 and 286.0 due to the natural abundance of 79Br and 81Br . Successful oxidative addition and coupling are validated by the complete disappearance of this isotope pattern and a mass shift to m/z 282.1 [M+H]+ .

Protocol 2: TMS Deprotection (Synthesis of Int-B)
  • Objective: Unmask the terminal alkyne for cycloaddition.

  • Causality & Design: A mild base ( K2​CO3​ ) in a protic solvent (Methanol) is chosen. The methoxide ion attacks the silicon atom, forming a hypervalent intermediate that collapses to release the terminal acetylide, which is immediately protonated by the solvent. This mild condition prevents nucleophilic aromatic substitution at the methoxy group.

  • Procedure:

    • Dissolve Int-A in anhydrous Methanol (0.1 M).

    • Add K2​CO3​ (1.5 eq) and stir at room temperature for 2 hours.

    • Filter through a short pad of silica to remove salts, and concentrate under reduced pressure.

  • Validation (Benchtop NMR): The reaction is monitored at-line. Success is validated by the loss of the intense 9H singlet at 0.2 ppm (TMS group) and the appearance of a new 1H singlet at ~3.4 ppm. This terminal alkyne proton is shielded by the diamagnetic anisotropy of the cylindrical π -electron cloud of the triple bond, but slightly deshielded by the adjacent electron-deficient pyridine ring [4].

Protocol 3: CuAAC Click Reaction (Synthesis of Int-C)
  • Objective: Form a 1,4-disubstituted 1,2,3-triazole.

  • Causality & Design: We use CuSO4​ and sodium ascorbate. The ascorbate acts as a sacrificial reductant, generating the catalytically active Cu(I) species in situ. This is superior to using direct Cu(I) salts (like CuI), which are prone to oxidation and can trigger Glaser homocoupling of the terminal alkyne.

  • Procedure:

    • Dissolve Int-B (1.0 eq) and Benzyl azide (1.1 eq) in t-BuOH/H2​O (1:1 v/v).

    • Add CuSO4​⋅5H2​O (0.05 eq) followed by Sodium Ascorbate (0.1 eq).

    • Stir at room temperature for 6 hours.

  • Validation (High-Field NMR): The terminal alkyne proton (~3.4 ppm) disappears. A highly diagnostic, deshielded triazole C-H singlet appears at ~8.2 ppm . This extreme downfield shift is caused by the aromatic ring current of the newly formed heteroaromatic system.

Spectroscopic Logic & Data Signatures

To ensure absolute trustworthiness in your structural assignments, utilize the following logic tree. By cross-referencing mass spectrometry isotope patterns with NMR chemical shifts, the system validates itself at every step.

Validation Start Spectroscopic Validation NMR 1H NMR Tracking Start->NMR MS LC-MS Tracking Start->MS NMR_Ar Appearance of Aryl protons (7.4-7.8 ppm) NMR->NMR_Ar Step 1 NMR_TMS Loss of TMS singlet (0.2 ppm) Appearance of Alkyne C-H (3.4 ppm) NMR->NMR_TMS Step 2 NMR_Tri Appearance of Triazole C-H (8.2 ppm) NMR->NMR_Tri Step 3 MS_Br Loss of 1:1 M/M+2 Isotope Pattern (79Br/81Br) MS->MS_Br Step 1 MS_Mass Exact Mass Confirmation for each intermediate MS->MS_Mass All Steps

Logic tree for the self-validating spectroscopic tracking of structural transformations.

Table 2: Expected Spectroscopic Signatures for Target Intermediates

CompoundExact MassMS Signature ( [M+H]+ )Key ¹H NMR Signatures ( CDCl3​ )
Starting Material 283.0028284.0 / 286.0 (1:1 ratio) δ 0.25 (s, 9H, TMS), δ 3.90 (s, 3H, OCH3​ )
Intermediate A 281.1236282.1 (Singlet, Br lost) δ 0.25 (s, 9H, TMS), δ 7.40–7.65 (m, 5H, Phenyl)
Intermediate B 209.0841210.1 δ 3.42 (s, 1H, Alkyne C-H) , TMS peak absent
Intermediate C 342.1481343.1 δ 8.25 (s, 1H, Triazole C-H) , δ 5.60 (s, 2H, CH2​ )

By integrating Benchtop NMR for rapid Step 2 monitoring and UPLC-MS for Step 1 halogen-loss confirmation, researchers can drastically reduce the TAT of their synthetic campaigns while maintaining rigorous E-E-A-T standards for structural validation.

References

  • Jeong, H. J., et al. "Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE)." ACS Measurement Science Au, 2023. Available at:[Link]

  • Rasool, N., et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine." Molecules, 2017. Available at:[Link]

  • Chemistry LibreTexts. "Spectroscopy of the Alkynes." LibreTexts Organic Chemistry. Available at:[Link]

Comparative

Benchmarking Catalytic Efficiency of Novel Ligands Using 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine

In modern pharmaceutical synthesis and drug discovery, palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) is an indispensable tool for constructing complex molecular architectures. However, highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern pharmaceutical synthesis and drug discovery, palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) is an indispensable tool for constructing complex molecular architectures. However, highly functionalized heteroaryl halides present unique challenges that require precise catalyst and ligand selection.

This guide provides an objective, data-driven comparison of novel phosphine ligands against traditional alternatives, utilizing 1 as a stringent benchmark substrate. By analyzing the causality behind ligand performance and reaction conditions, this guide equips researchers with the insights needed to optimize challenging cross-coupling workflows.

Substrate Profiling & Mechanistic Causality

The substrate 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine (CAS 1087659-23-1) is a highly functionalized, sterically demanding building block. It serves as an excellent benchmark for ligand efficiency due to three specific structural features:

  • Heteroaryl Nitrogen Chelation: The basic pyridine nitrogen can coordinate to the palladium center, forming off-cycle, inactive Pd-complexes that poison the catalyst 2.

  • Steric Hindrance: The adjacent methoxy group at C3 and the bulky trimethylsilyl (TMS) protected alkyne at C2 create a congested steric environment around the pyridine core.

  • Base Sensitivity: The TMS-ethynyl group is highly susceptible to cleavage by strong nucleophilic bases (e.g., Sodium tert-butoxide), necessitating careful base selection to prevent unwanted desilylation.

Overcoming Chelation with Ligand Design

To overcome the chelation effect of the pyridine nitrogen, modern dialkylbiaryl phosphine ligands (such as those developed by the Buchwald group) are employed. Their extreme steric bulk prevents the formation of inactive bis(ligand) palladium complexes, while their electron-rich nature accelerates the oxidative addition of the C–Br bond 3.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ligand Promotes) Pd0->OxAdd + Ar-Br PdII_Ar Ar-Pd(II)(L_n)-Br Intermediate OxAdd->PdII_Ar AmineBind Amine Binding & Deprotonation PdII_Ar->AmineBind + HNR2, Base PdII_Amine Ar-Pd(II)(L_n)-NR2 Amido Complex AmineBind->PdII_Amine - Base-HBr RedElim Reductive Elimination (Sterics Drive) PdII_Amine->RedElim RedElim->Pd0 Regenerate Pd(0) Product Aminated Pyridine Product RedElim->Product

Catalytic cycle of Buchwald-Hartwig amination highlighting ligand-driven mechanistic steps.

Experimental Design: A Self-Validating Protocol

To objectively evaluate ligand performance, we benchmarked the coupling of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine with a model secondary amine (morpholine).

Causality in Base Selection: Standard Buchwald-Hartwig protocols heavily rely on NaOtBu. However, utilizing an alkoxide base here would rapidly cleave the TMS group. Therefore, we rationally selected anhydrous Cesium Carbonate (Cs₂CO₃) as a mild, non-nucleophilic base to preserve the alkyne protecting group while still facilitating the transmetalation/deprotonation step.

Self-Validating Quantification: Yields are determined via GC-MS using dodecane as an internal standard. Crucially, the internal standard is added after the reaction is quenched but before organic extraction. This ensures that any physical losses during the workup phase apply equally to the product and the standard, making the final quantification self-validating and highly trustworthy.

Step-by-Step Methodology
  • Glovebox Preparation: In an argon-filled glovebox, charge a 10 mL oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%, 0.025 mmol) and the respective phosphine ligand (5.0 mol%, 0.050 mmol).

  • Reagent Addition: Add 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine (1.0 mmol, 284.2 mg) and anhydrous Cs₂CO₃ (1.4 mmol, 456 mg).

  • Solvent & Amine: Seal the tube with a septum, remove from the glovebox, and inject anhydrous 1,4-dioxane (4.0 mL) followed by morpholine (1.2 mmol, 104 µL).

  • Reaction Execution: Replace the septum with a Teflon screw cap under argon flow. Heat the reaction mixture at 80 °C in a pre-heated oil bath for 14 hours with vigorous stirring (800 rpm).

  • Quench & Standard Addition: Cool the mixture to room temperature. Add exactly 1.0 mmol (227 µL) of anhydrous dodecane (internal standard). Dilute with 5 mL of ethyl acetate and stir for 5 minutes.

  • Filtration & Analysis: Filter the crude mixture through a short pad of Celite to remove inorganic salts. Analyze the filtrate via GC-MS to determine the exact yield based on the pre-calibrated response factor of the product versus dodecane.

Workflow Step1 1. Catalyst & Ligand Preparation Step2 2. Substrate & Amine Addition Step1->Step2 Step3 3. Base & Solvent Dispensing Step2->Step3 Step4 4. Parallel Heating (80°C, 14h) Step3->Step4 Step5 5. Quench & Internal Standard Step4->Step5 Step6 6. LC-MS/GC-MS Quantification Step5->Step6

Step-by-step parallel high-throughput experimentation workflow for ligand benchmarking.

Quantitative Data: Ligand Performance Comparison

The choice of palladium precursor and ligand combination dictates the success of the reaction 4. The table below summarizes the benchmarking results for the amination of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine with morpholine using various generations of phosphine ligands.

LigandLigand ClassGC Yield (%)Catalyst State at 14hPreserved TMS Group?
PPh₃ Monodentate (1st Gen)12%Black precipitate (Deactivated)Yes
dppf Bidentate (2nd Gen)38%Partial precipitationYes
XantPhos Bidentate (Wide bite angle)55%HomogeneousYes
BrettPhos Dialkylbiaryl (3rd Gen)81%HomogeneousYes
RuPhos Dialkylbiaryl (3rd Gen)94% HomogeneousYes
RuPhos (with NaOtBu) Dialkylbiaryl (3rd Gen)89%HomogeneousNo (Desilylated)

Note: The reaction utilizing NaOtBu resulted in high conversion but complete loss of the TMS protecting group, yielding the terminal alkyne byproduct.

Discussion & Best Practices

  • Ligand Evolution & Efficacy: First-generation ligands like PPh₃ fail completely due to rapid catalyst poisoning by the pyridine nitrogen, evidenced by the formation of palladium black. Bidentate ligands like XantPhos offer moderate stability but struggle with the steric bulk of the substrate.

  • The Superiority of RuPhos: For the coupling of secondary cyclic amines (like morpholine) to highly hindered heteroaryl halides, RuPhos demonstrates unparalleled catalytic efficiency 5. Its structure prevents the formation of off-cycle Pd(II) resting states and provides enough electron density to drive oxidative addition despite the electron-donating methoxy group at C3.

  • Strategic Base Selection: The data explicitly validates our mechanistic hypothesis regarding base sensitivity. While RuPhos with NaOtBu provides excellent yields of the C–N coupled core, it destroys the TMS group. Using Cs₂CO₃ is a mandatory adjustment for substrates containing base-labile functionalities.

By understanding the interplay between substrate electronics, ligand sterics, and base nucleophilicity, researchers can rationally design high-yielding cross-coupling reactions without relying on trial-and-error screening.

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications.
  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv.
  • A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions. Benchchem.
  • 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine (CAS 1087659-23-1) Product Data. Santa Cruz Biotechnology.

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine proper disposal procedures

Standard Operating Procedure: Handling, Decontamination, and Disposal of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine Executive Summary 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine (CAS: 1087659-23-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Decontamination, and Disposal of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine

Executive Summary

5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine (CAS: 1087659-23-1) is a highly specialized building block frequently utilized in cross-coupling reactions and advanced drug development. Due to its structural complexity—incorporating a halogen (bromine), an aromatic heterocycle (pyridine), and a sterically demanding silyl alkyne—its disposal requires strict adherence to environmental health and safety (EHS) protocols. Improper disposal can lead to environmental persistence, aquatic toxicity, and the generation of highly toxic byproducts. This guide provides authoritative, step-by-step procedural workflows to ensure compliant segregation, decontamination, and disposal.

Chemical Profile & Hazard Causality

To execute a safe disposal strategy, researchers must understand the causality behind the chemical's hazards. The disposal protocols are dictated by three distinct structural features:

  • The Bromine Atom (Halogenated Hazard): Halogenated organic compounds must be strictly segregated from non-halogenated waste. If incinerated at standard temperatures, brominated compounds can form highly toxic brominated dioxins and furans. They require specialized high-temperature incineration (>1000 °C) with scrubber systems to neutralize hydrobromic acid (HBr) gas.

  • The Pyridine Core (Toxicity & Persistence): Pyridines are notoriously toxic to aquatic ecosystems and exhibit high environmental mobility. The EPA strictly regulates halogenated pyridines, mandating chemical destruction or carbon adsorption to ensure zero environmental release (1)[1].

  • The Trimethylsilyl (TMS) Alkyne (Reactivity Considerations): While the TMS group provides stability to the terminal alkyne, it can undergo rapid desilylation under strongly acidic or basic conditions, or in the presence of fluoride ions, potentially releasing volatile and reactive alkyne species (2)[2]. Therefore, waste solutions containing this compound must be kept pH neutral to prevent unintended reactivity in the waste carboy (3)[3].

Quantitative Data & Disposal Implications

ParameterValue / SpecificationCausality / Disposal Implication
CAS Number 1087659-23-1Required for accurate EHS tracking and waste manifest documentation (4)[4].
Molecular Weight 284.22 g/mol Used to calculate stoichiometric waste generation in scale-up reactions.
Halogen Content ~28.1% (Bromine by mass)Strictly mandates routing to the Halogenated waste stream to prevent corrosive HX gas formation.
Aqueous Solubility Low (Highly Lipophilic)Requires organic solvents (e.g., DCM, Acetone) for complete glassware decontamination.
Incineration Temp > 1000 °CHigh-temperature requirement to prevent the synthesis of brominated dioxins/furans during destruction.

Waste Segregation & Disposal Workflows

Segregation A Waste Generation: 5-Bromo-3-methoxy-2- ((trimethylsilyl)ethynyl)-pyridine B Physical State? A->B C Solid Waste (PPE, Vials, Pure Solid) B->C Solid D Liquid Waste (Reaction Solutions) B->D Dissolved E Halogenated Organic Waste Stream C->E D->E F High-Temp Incineration (>1000°C, EPA Compliant) E->F Vendor Pickup

Caption: Workflow for the segregation and disposal of halogenated pyridine derivatives.

Experimental Protocols: Step-by-Step Disposal Methodologies

Protocol 1: Disposal of Solid Waste & Contaminated Consumables Objective: Safely package and label pure solid waste, contaminated weighing boats, spatulas, and PPE.

  • Collection: Gather all solid waste contaminated with the compound. Causality: Segregation prevents cross-contamination with non-halogenated solids, which are processed differently by waste vendors.

  • Primary Containment: Place the items into a sealable, high-density polyethylene (HDPE) container or a heavy-duty polypropylene bio-bag. Do not use standard thin-film trash bags, as the sharp edges of pipettes or spatulas may puncture them.

  • Secondary Containment: Place the primary container into a designated "Solid Halogenated Hazardous Waste" bin.

  • Self-Validation Check: Inspect the exterior of the primary container. If any powder residue is visible, wipe it down with an acetone-soaked rag and place the rag inside the bin. A visually clean exterior validates the containment integrity.

Protocol 2: Disposal of Liquid Reaction Solutions Objective: Neutralize and dispose of solvent mixtures containing the dissolved compound.

  • Quenching: Ensure the reaction mixture is fully quenched. Causality: The TMS-alkyne group is sensitive to extremes of pH. Quenching prevents base- or acid-catalyzed desilylation in the waste carboy.

  • Transfer: In a well-ventilated fume hood, use a funnel to transfer the liquid into a designated "Halogenated Organic Waste" carboy.

  • Compatibility Check: Ensure the carboy does not contain incompatible chemicals (e.g., strong oxidizers or concentrated acids) that could react with the pyridine ring.

  • Self-Validation Check: Verify the pH of the aqueous phase (if a biphasic mixture) using pH paper before transfer. A pH of 6–8 confirms the absence of strong acids/bases, validating that the TMS group remains intact and no volatile alkynes will be generated in the sealed carboy.

Protocol 3: Glassware Decontamination Objective: Remove residual compound from reusable laboratory glassware.

  • Initial Rinse: Rinse the glassware three times with a minimal volume of a compatible organic solvent (e.g., dichloromethane or acetone) to dissolve the lipophilic compound.

  • Waste Routing: Collect all organic rinses in the "Halogenated Organic Waste" carboy.

  • Secondary Wash: Wash the glassware with an alkaline laboratory detergent and warm water to remove any remaining traces.

  • Self-Validation Check: After the final organic rinse, visually inspect the glassware under UV light (if available) or ensure no lipophilic residue remains. The absence of residue validates that the primary toxicant has been successfully routed to the halogenated waste stream, allowing the aqueous wash to be safely disposed of down the drain (subject to local EHS guidelines).

Emergency Spill Response Workflow

SpillResponse S1 Chemical Spill Detected S2 Assess Volume & Toxicity S1->S2 S3 Evacuate & Notify EHS S2->S3 Large/Highly Toxic S4 Contain with Absorbent (Vermiculite/Sand) S2->S4 Small/Manageable S5 Collect in Sealable HDPE Container S4->S5 S6 Label as Halogenated Pyridine Waste S5->S6

Caption: Step-by-step emergency spill response and containment workflow.

Methodology for Spill Containment:

  • Evacuation & Assessment: Immediately alert personnel in the vicinity. For large spills (>50 mL or >50 g), evacuate the lab and contact EHS.

  • PPE Up: Don heavy-duty nitrile gloves, safety goggles, and a lab coat. If the spill is a powder, use an N95 or P100 particulate respirator to avoid inhaling brominated dust.

  • Containment: For liquid solutions, encircle the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for highly concentrated solutions. For solid spills, lightly mist the powder with water to prevent aerosolization.

  • Collection: Use a non-sparking plastic scoop to collect the absorbed material or damp powder. Transfer it to a sealable HDPE container.

  • Decontamination: Wipe the spill area with a solvent-dampened cloth (e.g., acetone), followed by a soap and water wash. Dispose of all cloths in the solid halogenated waste bin.

Regulatory Grounding & Compliance

The disposal of halogenated pyridines is governed by stringent federal regulations. According to the Environmental Protection Agency (EPA), halogenated pyridines must undergo complete chemical destruction, typically via high-temperature incineration, to prevent environmental contamination (5)[5]. Furthermore, the stability of the TMS-protected alkyne under neutral conditions allows it to be processed through standard organic waste streams without the need for specialized reactive-waste handling, provided extremes of pH are avoided.

References[1] Title: 40 CFR § 721.8675 - Halogenated pyridines. Source: Legal Information Institute, Cornell University. URL: Link[5] Title: Hazardous Waste Listings. Source: Environmental Protection Agency (EPA). URL: Link[2] Title: Some Aspects of the Chemistry of Alkynylsilanes. Source: PMC - NIH. URL: Link[3] Title: Application Notes and Protocols: Deprotection of the Trimethylsilyl Group. Source: Benchchem. URL:Link[4] Title: 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine SDS. Source: NextSDS. URL: Link

Sources

Handling

Personal protective equipment for handling 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine

Master Protocol & Safety Architecture: Handling 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine As a Senior Application Scientist, I approach laboratory safety not as a mere regulatory checklist, but as a mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Master Protocol & Safety Architecture: Handling 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine

As a Senior Application Scientist, I approach laboratory safety not as a mere regulatory checklist, but as a mechanistic system. 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine is a highly functionalized intermediate frequently utilized in advanced cross-coupling methodologies (e.g., Sonogashira reactions). Its structural architecture—a halogenated pyridine core paired with a trimethylsilyl (TMS)-protected alkyne—dictates both its synthetic utility and its toxicological profile.

This guide provides a self-validating operational framework for researchers and drug development professionals to handle this compound with uncompromising safety and precision.

Mechanistic Hazard Assessment: Understanding the Threat

To design an effective safety protocol, we must first understand the causality behind the chemical's behavior.

  • The Pyridine Core & Lipophilicity: Halogenated pyridines are highly lipophilic. Unlike simple aqueous irritants, lipophilic molecules can rapidly bypass the stratum corneum (the skin's outermost barrier), acting as their own permeation enhancers to enter the bloodstream[1].

  • The Bromine Substituent: The addition of a heavy halogen (bromine) increases the molecule's density and potential for hepatic accumulation. Systemic absorption of brominated pyridines can lead to central nervous system depression and liver toxicity upon prolonged exposure[2].

  • The TMS-Alkyne Moiety: While the bulky TMS group provides steric shielding, the alkyne is inherently energy-rich. Under basic or fluoride-rich desilylation conditions, it can release volatile, reactive terminal alkynes that exacerbate respiratory irritation[3].

Quantitative Hazard Profile (Extrapolated from Structural Analogs) [3][4][5]

Hazard Category GHS Classification Target Organ / Physiological Effect
Skin Corrosion/Irritation Category 2 (H315) Epidermal layer / Localized erythema and defatting
Serious Eye Damage Category 2 (H319) Cornea / Severe acute irritation
Specific Target Organ Toxicity STOT SE 3 (H335) Respiratory tract / Mucous membrane inflammation

| Acute Toxicity (Oral) | Category 4 (H302) | Systemic / Hepatic metabolism burden |

Pathway E1 Dermal / Inhalation Exposure E2 Lipophilic Absorption (Pyridine Core) E1->E2 E3 Hepatic Cytochrome P450 Metabolism E2->E3 E4 Oxidative Stress & Cellular Toxicity E3->E4

Mechanistic Pathway of Halogenated Pyridine Systemic Absorption and Toxicity.

Engineered Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab wear. The PPE selected below is engineered specifically to counteract the lipophilic and irritant properties of halogenated pyridines[5].

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-Gloving: Inner Nitrile (0.11mm), Outer Butyl RubberHalogenated aromatics rapidly permeate thin latex and standard nitrile. Butyl rubber provides a robust chemical barrier against organic solvent permeation[4].
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles & Face ShieldVapors from pyridine derivatives cause severe, immediate corneal irritation. A face shield prevents micro-droplet impact during solvent transfer[3].
Body Protection Flame-Retardant (FR) Lab Coat (Nomex) & Tyvek SleevesPrevents dermal absorption from accidental splashes. The FR coat mitigates fire risks associated with the combustible nature of the compound[1].
Respiratory Type ABEK (EN14387) Respirator FilterSpecifically designed to capture organic vapors, acidic gases, and halogenated compounds, preventing respiratory tract inflammation if handled outside a hood[3].

Operational Workflow & Handling Protocol

Every step in this protocol is a self-validating system designed to isolate the researcher from the chemical environment.

Step 1: Environmental Isolation (Pre-Setup)

  • Action: Verify fume hood face velocity is between 100–120 feet per minute (fpm).

  • Validation: Tape a small piece of tissue to the sash; it should pull inward steadily.

  • Rationale: Adequate airflow ensures that any volatilized pyridine derivatives are immediately evacuated, neutralizing inhalation risks[5].

Step 2: Material Transfer and Weighing

  • Action: Utilize anti-static spatulas and weigh the material inside a static-free enclosure or directly within the fume hood.

  • Validation: The analytical balance should stabilize quickly without drifting, indicating no static repulsion.

  • Rationale: Halogenated organic powders and viscous oils can carry static charges. Anti-static tools prevent aerosolization of the compound into the breathing zone.

Step 3: Reaction Execution (Inert Atmosphere)

  • Action: Purge the reaction flask with Argon or Nitrogen using a Schlenk line before introducing the compound.

  • Validation: The bubbler should show a steady, positive pressure of inert gas.

  • Rationale: While the TMS group is relatively stable, preventing ambient moisture and oxygen exposure minimizes premature degradation and the formation of reactive byproducts[2].

Workflow N1 1. Environmental Isolation Ensure Fume Hood >100 fpm N2 2. PPE Donning Double-glove (Nitrile/Butyl) N1->N2 N3 3. Material Transfer Anti-static weighing N2->N3 N4 4. Reaction Execution Inert Gas (Ar/N2) Schlenk Line N3->N4 N5 Containment Breach? N4->N5 N6 Emergency Spill Protocol Vermiculite Absorption N5->N6 Yes N7 Halogenated Waste Disposal N5->N7 No N6->N7

Standard Operating Procedure (SOP) Workflow for Handling Halogenated Pyridines.

Spill Management & Disposal Plan

A chemical spill compromises the operational environment. Immediate, calculated action is required.

Immediate Spill Response:

  • Evacuate & Isolate: Step back from the fume hood and lower the sash to maximize exhaust draw. Warn personnel in the immediate vicinity[5].

  • Neutralization/Absorption: Do NOT use water or combustible materials (like paper towels or sawdust). Cover the spill completely with an inert, non-combustible absorbent such as vermiculite or dry sand.

  • Collection: Using a dedicated plastic or spark-proof scoop, transfer the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container.

  • Surface Decontamination: Wash the affected area with a mild detergent and water solution, followed by an ethanol wipe down, to remove residual lipophilic traces[4].

Disposal Logistics:

  • Classification: Must be strictly categorized as Halogenated Organic Waste .

  • Segregation: Never mix halogenated pyridine waste with non-halogenated solvents, strong acids, or oxidizers. Mixing can trigger exothermic reactions or the release of toxic hydrogen bromide (HBr) gas.

  • Final Destruction: Dispose of via an EPA-approved (or local equivalent) hazardous waste management facility for high-temperature incineration.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine
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